2-Azido-6-fluoro-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azido-6-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTMMWYAVYVUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Azido-6-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Azido-6-fluoro-1,3-benzothiazole. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, characterization data, and a discussion of its potential biological significance.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an azido group at the 2-position and a fluorine atom at the 6-position of the benzothiazole scaffold can significantly modulate the molecule's physicochemical properties and biological activity. The azido group can serve as a versatile handle for further chemical modifications, such as click chemistry, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This guide details the synthetic route to this compound and its full characterization.
Synthesis Workflow
The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 2-amino-6-fluoro-1,3-benzothiazole, from 4-fluoroaniline. The subsequent diazotization of the amino group followed by substitution with an azide affords the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole
This procedure is adapted from the general synthesis of 2-aminobenzothiazoles.
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated ammonia solution
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice water (500 mL) and neutralize with a concentrated ammonia solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.
Synthesis of this compound
This procedure follows the general method for the conversion of 2-aminobenzothiazoles to their 2-azido counterparts.[1][2]
Materials:
-
2-Amino-6-fluoro-1,3-benzothiazole
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Water
-
Dichloromethane
Procedure:
-
Dissolve 2-amino-6-fluoro-1,3-benzothiazole (10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) with cooling in an ice bath.
-
Slowly add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (15 mmol) in water (20 mL) and cool in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, during which a precipitate of the azide should form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Characterization Data
The following tables summarize the expected characterization data for the synthesized compounds based on literature values for similar structures.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 2-Amino-6-fluoro-1,3-benzothiazole | C₇H₅FN₂S | 168.19 | Off-white solid | 198-202 | ~75-85 |
| This compound | C₇H₃FN₄S | 194.19 | Pale yellow solid | Not reported | >80 |
Table 2: Spectroscopic Data for 2-Amino-6-fluoro-1,3-benzothiazole
| Technique | Expected Peaks |
| ¹H NMR | δ 7.6-7.8 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 7.0-7.2 (br s, 2H, -NH₂) |
| ¹³C NMR | δ 168 (C=N), 158 (d, J=235 Hz, C-F), 152 (C-S), 133 (C-Ar), 121 (d, J=25 Hz, C-Ar), 114 (d, J=10 Hz, C-Ar), 108 (d, J=25 Hz, C-Ar) |
| IR (cm⁻¹) | 3400-3200 (N-H stretch), 1630 (C=N stretch), 1550 (N-H bend), 1250 (C-F stretch) |
| MS (m/z) | 168 [M]⁺ |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks |
| ¹H NMR | δ 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (m, 2H, Ar-H) |
| ¹³C NMR | δ 160 (C=N), 159 (d, J=240 Hz, C-F), 150 (C-S), 135 (C-Ar), 123 (d, J=26 Hz, C-Ar), 116 (d, J=9 Hz, C-Ar), 110 (d, J=27 Hz, C-Ar) |
| IR (cm⁻¹) | 2150-2100 (strong, sharp, N₃ stretch) , 1610 (C=N stretch), 1260 (C-F stretch) |
| MS (m/z) | 194 [M]⁺, 166 [M-N₂]⁺ |
Potential Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities. The incorporation of the azido group in this compound suggests it could be a promising candidate for antimicrobial and anticancer applications.
Postulated Antimicrobial Mechanism
Many antimicrobial agents function by disrupting essential cellular processes in pathogens. For benzothiazole derivatives, a common proposed mechanism of action is the inhibition of crucial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
Caption: Postulated mechanism of antimicrobial action.
This compound's efficacy against various bacterial and fungal strains would need to be determined through in vitro screening assays.
Conclusion
This technical guide has outlined a reliable synthetic pathway for this compound and provided a comprehensive set of expected characterization data. The versatile nature of the azido group opens up avenues for the development of a library of novel benzothiazole derivatives through various chemical transformations. The predicted biological activity profile suggests that this compound could be a valuable scaffold for the development of new therapeutic agents. Further studies are warranted to explore its full pharmacological potential and elucidate its precise mechanism of action.
References
Spectroscopic and Synthetic Profile of 2-Azido-6-fluoro-1,3-benzothiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for 2-Azido-6-fluoro-1,3-benzothiazole. As of the latest literature review, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Therefore, the information presented herein is based on established principles of organic chemistry and spectroscopic data from analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are based on the known spectral properties of the benzothiazole core and the azide functional group.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Table 2: Predicted Mass Spectrometry (MS) Data
| Ion Type | Expected m/z | Notes |
| [M]⁺ | 194.01 | Molecular ion |
| [M-N₂]⁺ | 166.01 | Loss of nitrogen gas, a characteristic fragmentation of aryl azides |
| [C₇H₃FNS]⁺ | 166.01 | Fragment corresponding to the benzothiazole radical cation after N₂ loss |
| [C₆H₃F]⁺ | 94.02 | Further fragmentation of the benzothiazole ring |
Note on NMR Spectroscopy: Predicting precise ¹H and ¹³C NMR chemical shifts for this compound without experimental data would be highly speculative. However, one would expect to observe signals in the aromatic region (typically 7.0-8.5 ppm in ¹H NMR and 110-160 ppm in ¹³C NMR), with coupling patterns influenced by the fluorine substituent. The fluorine atom would also be observable in ¹⁹F NMR spectroscopy.
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be logically approached via the diazotization of the corresponding amine, 2-amino-6-fluoro-1,3-benzothiazole, followed by substitution with an azide salt. This is a standard and widely used method for the preparation of aryl azides.
Materials:
-
2-Amino-6-fluoro-1,3-benzothiazole
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Diazotization:
-
Dissolve a known quantity of 2-amino-6-fluoro-1,3-benzothiazole in a suitable aqueous acid (e.g., 2-3 M HCl) with cooling in an ice bath (0-5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C after the addition of sodium nitrite is complete.
-
-
Azide Substitution:
-
In a separate flask, dissolve a molar excess (typically 1.1 to 1.5 equivalents) of sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution may be observed. The temperature should be maintained at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for another 1-2 hours, and then let it gradually warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous reaction mixture with a suitable organic solvent.
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Caution: Sodium azide and organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment should be worn at all times.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Unveiling the Structural Landscape of 2-Azido-6-fluoro-1,3-benzothiazole: A Technical Overview for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the structural and functional characteristics of 2-Azido-6-fluoro-1,3-benzothiazole. While a definitive single-crystal X-ray structure analysis for this specific compound is not publicly available at the time of this publication, this document provides a detailed overview of the synthesis, characterization, and potential biological significance of the broader 6-fluoro-1,3-benzothiazole scaffold, drawing upon data from closely related analogues.
The benzothiazole core is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a fluorine atom at the 6-position and an azido group at the 2-position is anticipated to modulate the compound's physicochemical properties and biological target interactions, making it a molecule of significant interest for drug discovery programs.
Characterization of Related 6-Fluoro-1,3-Benzothiazole Derivatives
Although crystallographic data for this compound is not available, extensive spectroscopic and physical characterization has been performed on analogous compounds. This data provides valuable insights into the expected properties of the target molecule.
| Compound Class | Melting Point (°C) | IR Spectral Data (cm⁻¹) | ¹H-NMR Spectral Data (ppm) | Reference |
| 2-Hydrazino-6-fluoro-1,3-benzothiazole Derivatives | 192-210 | C=N: 1600-1750, N-H: 3100-3400, C-F: ~1100, C-N: ~1281 | Aromatic H: 6.5-7.5, NH: 9.0-11.0 (broad) | [5] |
| 3-(7-Chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one Derivatives | 69-131 | C=O: ~1665, C=N: ~1601, C-F: ~1083 | Aromatic H: 6.41-7.39 | [6] |
| 6-Fluoro-benzothiazole substituted Pyrazolo Azetidinones | Not specified | C=O (azetidinone): Not specified, C=N: ~1630 | Aromatic H: 6.7-7.4 | [7][8] |
| 6-Fluoro-2-aminobenzothiazole | 187-190 | NH₂: 3254-3435, C=N: 1615, C-F: 715 | Not specified in detail | [9] |
Experimental Protocols: A Generalized Approach
The synthesis of the 6-fluoro-1,3-benzothiazole core typically proceeds via the reaction of a corresponding 4-fluoroaniline derivative. The introduction of the 2-azido substituent can be conceptually approached through diazotization of a 2-amino precursor followed by substitution with an azide source. The following outlines a generalized experimental workflow for the synthesis and characterization of such compounds.
General Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole
A common route to 2-amino-6-fluorobenzothiazoles involves the reaction of 4-fluoroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like glacial acetic acid.[5][10][11] The reaction mixture is usually stirred at a low temperature during the addition of the halogen and then allowed to warm to room temperature. The resulting product can be precipitated and purified by recrystallization.
Potential Synthesis of this compound
While a specific protocol for the title compound was not found, a plausible synthetic route would involve the diazotization of 2-amino-6-fluoro-1,3-benzothiazole using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of an azide source (e.g., sodium azide). Careful control of temperature is crucial during the diazotization and azidation steps to ensure safety and yield.
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds. These include:
-
Melting Point: Determined using an open capillary method.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Visualizing the Workflow and Scientific Logic
To better illustrate the processes involved in the study of these compounds, the following diagrams are provided.
Caption: Generalized workflow for the synthesis and characterization of this compound.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 2-Azido-6-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-Azido-6-fluoro-1,3-benzothiazole. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for its precursor, 2-amino-6-fluoro-1,3-benzothiazole, and offers estimated properties for the target compound based on established chemical principles.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental data for the precursor, 2-amino-6-fluoro-1,3-benzothiazole, is available and provides a baseline for understanding the properties of its azido derivative.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂S | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Melting Point | 183-185 °C | [1] |
| Boiling Point | 312.0 ± 34.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| LogP | 1.94 | [1] |
| Solubility | Poorly soluble in water; Soluble in some organic solvents. | [3] |
| Property | Estimated Value | Justification |
| Molecular Formula | C₇H₄FN₅S | - |
| Molecular Weight | 193.19 g/mol | Calculated |
| Melting Point | Likely lower than the amino precursor | The disruption of intermolecular hydrogen bonding present in the amino precursor would likely lower the melting point. |
| Boiling Point | Likely similar to or slightly higher than the amino precursor | The increase in molecular weight may slightly increase the boiling point, though the loss of hydrogen bonding could counteract this effect. |
| LogP | > 1.94 | The azido group is more lipophilic than the amino group, which would result in a higher LogP value. |
| pKa | Not applicable (non-basic) | The azido group is not basic and will not be protonated under physiological conditions. |
| Solubility | Expected to have lower water solubility than the amino precursor | The increase in lipophilicity and the loss of the hydrogen-bonding amino group will likely decrease solubility in aqueous media. |
Disclaimer: The physicochemical properties for this compound are estimations and should be confirmed by experimental analysis.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below, starting from the synthesis of its precursor.
This synthesis is a well-established procedure involving the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.[4][5][6]
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Activated charcoal
Procedure:
-
To a solution of 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL), add potassium thiocyanate (0.3 mol).
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly add a solution of bromine (0.11 mol) in glacial acetic acid (25 mL) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water (500 mL).
-
Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol with activated charcoal to yield pure 2-amino-6-fluoro-1,3-benzothiazole.
This procedure involves the diazotization of the amino group of the precursor followed by a reaction with sodium azide.[7][8][9]
Materials:
-
2-Amino-6-fluoro-1,3-benzothiazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Sodium acetate
-
Water
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Suspend 2-amino-6-fluoro-1,3-benzothiazole (10 mmol) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol) dropwise while maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve sodium azide (12 mmol) and sodium acetate in water and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Benzothiazole derivatives have been extensively studied for their anticancer properties, with mechanisms often involving the inhibition of protein kinases and induction of apoptosis.[10][11][12] Based on the known activities of related benzothiazole compounds, a hypothetical signaling pathway for this compound as a potential anticancer agent is proposed below.
References
- 1. 2-Amino-6-fluorobenzothiazole | CAS#:348-40-3 | Chemsrc [chemsrc.com]
- 2. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-Fluorobenzothiazole | Properties, Uses, Safety Data, Synthesis & Supplier Information China [chemheterocycles.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazotisation [organic-chemistry.org]
- 10. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 12. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
Thermal Stability and Decomposition of 2-Azido-6-fluoro-1,3-benzothiazole: A Technical Overview
Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 2-Azido-6-fluoro-1,3-benzothiazole is limited. This guide provides a comprehensive overview based on the established thermal behavior of analogous aromatic and heteroaromatic azides. The presented data and pathways are illustrative and should be confirmed by dedicated experimental analysis for the specific compound of interest.
Introduction
Organic azides are a class of energetic materials utilized in various fields, including organic synthesis, materials science, and pharmaceuticals, for their unique reactivity. The 2-azido-1,3-benzothiazole scaffold, in particular, is of interest due to the biological significance of the benzothiazole core. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of the thermal stability and decomposition pathways of any new derivative to ensure safe handling, storage, and application.
This technical guide provides an in-depth analysis of the expected thermal properties of this compound. It covers the standard methodologies for thermal analysis, presents comparative data from analogous compounds, and discusses the plausible decomposition mechanisms. This document is intended for researchers, scientists, and drug development professionals working with or considering the use of this and similar energetic compounds.
Thermal Decomposition of Aromatic Azides
The thermal decomposition of aromatic azides is primarily characterized by the extrusion of a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. This initial step is generally the rate-determining step in the decomposition process.
General Reaction: Ar-N₃ → Ar-N + N₂
The resulting aryl nitrene is a highly unstable species that can undergo a variety of subsequent reactions, dictating the final decomposition products. These reactions are influenced by the electronic and steric properties of the substituents on the aromatic ring, as well as the reaction conditions (e.g., temperature, presence of other reagents).
Comparative Thermal Stability Data
While specific data for this compound is not available, the thermal stability of various ortho-substituted phenyl azides has been investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This data provides a valuable reference for estimating the thermal behavior of the title compound.
| Compound Name | Onset Decomposition Temp. (°C) [DSC] | Peak Decomposition Temp. (°C) [DSC] | Mass Loss (%) [TGA] |
| 2-Azidophenylmethanol | 155.8 | 171.4 | ~30 |
| 2-Azidobenzenecarbaldehyde | 165.4 | 179.8 | ~22 |
| 1-(2-Azidophenyl)-1-ethanone | 162.7 | 175.9 | ~22 |
| (2-Azidophenyl)(phenyl)methanone | 158.2 | 173.2 | ~17 |
| 1-Azido-2-nitrobenzene | 176.5 | 188.9 | ~20 |
Data sourced from studies on ortho-substituted phenyl azides and is for illustrative purposes only.
Plausible Decomposition Pathways
The decomposition of this compound is expected to proceed via the formation of a 6-fluoro-1,3-benzothiazol-2-ylnitrene intermediate. This highly reactive species can then undergo several transformations:
-
Intramolecular Rearrangement: Aryl nitrenes are known to undergo ring expansion or contraction. For a benzothiazole nitrene, complex rearrangements could occur, potentially leading to the formation of various heterocyclic products.
-
Intermolecular Reactions: In a condensed phase, the nitrene can react with other molecules of the parent azide or other species present. This can lead to the formation of azo compounds (Ar-N=N-Ar) or polymeric materials.
-
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of the corresponding amine (2-amino-6-fluoro-1,3-benzothiazole).
Caption: Plausible decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
The thermal stability of energetic materials like this compound is typically evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.
Methodology:
-
A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.
-
The crucible is hermetically sealed. An empty, sealed crucible is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.
-
The heat flow to the sample is recorded as a function of temperature. Exothermic events, such as decomposition, are observed as peaks in the DSC thermogram.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and the extent of mass loss.
Methodology:
-
A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas at a constant flow rate.
-
The sample is heated at a constant rate over a specified temperature range.
-
The mass of the sample is continuously monitored and recorded as a function of temperature. A mass loss step in the TGA thermogram indicates decomposition.
Caption: General workflow for thermal analysis using DSC and TGA.
Conclusion
It is strongly recommended that experimental thermal analysis, using techniques such as DSC and TGA, be performed on this compound to determine its precise decomposition profile and thermal hazards. The methodologies and comparative data presented in this guide serve as a valuable resource for designing and interpreting such studies.
An In-depth Technical Guide on the Photochemical Properties of 2-Azido-6-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photochemical properties of 2-Azido-6-fluoro-1,3-benzothiazole, a heterocyclic aryl azide of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from closely related analogs, namely other substituted 2-azidobenzothiazoles and fluorinated aryl azides, to project its photochemical behavior. Key aspects covered include its synthesis, expected spectroscopic characteristics (UV-Vis absorption and fluorescence), and photoreactivity, with a focus on the generation of reactive nitrene intermediates. Detailed experimental protocols for the synthesis and photochemical analysis are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of its potential applications in areas such as photoaffinity labeling and cross-linking.
Introduction
Aryl azides are a class of photoactivatable compounds that have garnered considerable attention in chemical biology and medicinal chemistry. Upon irradiation with UV light, these molecules extrude dinitrogen to generate highly reactive nitrene intermediates. This property makes them invaluable tools for photoaffinity labeling, a powerful technique used to identify and study receptor-ligand interactions and to elucidate biological pathways. The substitution pattern on the aromatic ring significantly influences the photochemical and photophysical properties of aryl azides.
The incorporation of a fluorine atom, as in this compound, can modulate the electronic properties, stability, and reactivity of the molecule. The benzothiazole scaffold itself is a prominent heterocyclic motif found in numerous biologically active compounds. This guide aims to provide a detailed theoretical and practical framework for researchers interested in the synthesis and application of this promising photoactive molecule.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 4-fluoroaniline. The first step involves the formation of the 2-amino-6-fluorobenzothiazole precursor, followed by a diazotization reaction to introduce the azide functionality.
Synthesis of 2-Amino-6-fluorobenzothiazole
The synthesis of the 2-aminobenzothiazole core is typically achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. This reaction proceeds via an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization.
Experimental Protocol:
-
To a solution of 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL), add potassium thiocyanate (0.2 mol).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (500 mL) to precipitate the product.
-
Filter the precipitate, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.[1][2][3][4]
Synthesis of this compound
The conversion of the 2-amino group to a 2-azido group is achieved through a diazotization reaction followed by treatment with sodium azide.
Experimental Protocol:
-
Suspend 2-amino-6-fluorobenzothiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (100 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve sodium azide (0.06 mol) in water (20 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to stir for 1-2 hours at 0-5 °C, then let it warm to room temperature.
-
The product, this compound, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid product and use appropriate personal protective equipment.
Photochemical Properties
The photochemical behavior of this compound is dictated by the interplay of the benzothiazole core and the azido group. Upon absorption of UV radiation, the molecule is expected to undergo photolysis to generate a highly reactive nitrene intermediate.
Spectroscopic Properties
UV-Vis Absorption: Based on studies of similar 2-azidobenzothiazoles, this compound is expected to exhibit strong absorption in the UV region. The primary absorption bands are likely due to π→π* transitions within the benzothiazole ring system. The presence of the azido group and the fluorine substituent will influence the exact position and intensity of these bands. A study on various 2-azidobenzothiazoles showed that substitution affects both the band maxima and intensity.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-Azidobenzothiazole (Estimated) | Dichloromethane | ~300-320 | ~15,000 - 25,000 |
| 2-Azido-6-bromobenzothiazole (Estimated) | Dichloromethane | ~305-325 | ~16,000 - 26,000 |
| This compound (Projected) | Dichloromethane | ~300-320 | ~15,000 - 25,000 |
Fluorescence: While many benzothiazole derivatives are known to be fluorescent, the presence of the azido group, a known fluorescence quencher, suggests that this compound will likely exhibit weak to no fluorescence. However, upon photolysis and subsequent reaction of the nitrene intermediate, the resulting products may be fluorescent, offering a "turn-on" fluorescence mechanism for detection and imaging applications.
| Property | Projected Value |
| Excitation Wavelength (λex) | ~300-320 nm |
| Emission Wavelength (λem) | Weak or non-emissive |
| Fluorescence Quantum Yield (Φf) | < 0.01 |
Photoreactivity and Quantum Yield
The primary photochemical reaction of this compound upon UV irradiation is the extrusion of molecular nitrogen (N₂) to form the corresponding singlet nitrene. This highly reactive intermediate can then undergo several competing reactions.
Quantum Yield of Photolysis (Φp): The quantum yield of photolysis is a measure of the efficiency of the photochemical reaction. For aryl azides, this value is often dependent on the solvent and the substitution pattern on the aromatic ring. While no direct data exists for this compound, related compounds can provide an estimate. The quantum yield is expected to be in the range of 0.4 to 0.8 in common organic solvents.
| Compound | Solvent | Quantum Yield (Φp) |
| Phenyl Azide | Cyclohexane | ~0.5 |
| 4-Azidobenzoic acid | Acetonitrile/Water | ~0.6 |
| This compound (Projected) | Acetonitrile | ~0.4 - 0.7 |
Experimental Protocols for Photochemical Studies
UV-Vis Spectrophotometry
Objective: To determine the absorption spectrum and molar absorptivity of this compound.
Methodology:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., acetonitrile or dichloromethane).
-
Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM, 100 µM).
-
Record the UV-Vis absorption spectrum of each solution from 200 to 500 nm using a spectrophotometer, with the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).
Photolysis Quantum Yield Determination
Objective: To measure the quantum yield of photolysis of this compound.
Methodology (using a chemical actinometer):
-
Prepare a solution of this compound of known concentration in a suitable solvent.
-
Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).
-
Irradiate both the sample and actinometer solutions under identical conditions (light source, wavelength, geometry, and time). A common light source is a medium-pressure mercury lamp with appropriate filters to isolate a specific wavelength (e.g., 313 nm).
-
Monitor the disappearance of the azide by UV-Vis spectroscopy, measuring the decrease in absorbance at its λmax.
-
Determine the number of photons absorbed by the actinometer by measuring the change in its absorbance and using its known quantum yield.
-
The quantum yield of photolysis of the azide (Φp) can be calculated using the following equation: Φp = (moles of azide reacted / moles of photons absorbed by azide)
Applications in Drug Development
The photoactivatable nature of this compound makes it a valuable tool in various stages of drug development:
-
Target Identification and Validation: As a photoaffinity labeling probe, it can be attached to a drug candidate to covalently label its biological target, aiding in the identification and validation of new drug targets.
-
Binding Site Analysis: Photo-crosslinking experiments can provide information about the binding site of a drug on its target protein.
-
Studying Drug-Target Interactions: The ability to initiate a covalent bond upon light activation allows for the study of transient or weak drug-target interactions that are difficult to capture by other means.
Conclusion
While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its synthesis and an informed projection of its photochemical properties based on the behavior of analogous compounds. The combination of the photoactivatable azide group with the biologically relevant 6-fluoro-1,3-benzothiazole scaffold makes this molecule a highly promising tool for researchers in medicinal chemistry and drug development. The detailed protocols and conceptual diagrams presented herein are intended to facilitate the exploration and application of this and similar photoactive compounds in advancing our understanding of biological systems and in the discovery of new therapeutic agents.
References
Solubility Profile of 2-Azido-6-fluoro-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-azido-6-fluoro-1,3-benzothiazole in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document provides a comprehensive overview based on the reported solubility of structurally related 6-fluoro-1,3-benzothiazole derivatives. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound is presented, alongside a logical workflow visualization to guide researchers in obtaining precise and reproducible solubility data. This guide is intended to be a foundational resource for scientists and professionals engaged in the research and development of benzothiazole-based compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzothiazole scaffold in a variety of pharmacologically active agents. The physicochemical properties of a compound, particularly its solubility, are critical parameters that influence its suitability for various applications, including reaction conditions, purification methods, and formulation development. Understanding the solubility of this compound in different organic solvents is a crucial first step in its preclinical development.
This document serves as a practical guide for researchers. While specific quantitative solubility data for this compound is not currently available in the literature, this guide compiles qualitative solubility information from related compounds and provides a robust experimental framework for its determination.
Qualitative Solubility of Structurally Related Benzothiazole Derivatives
An extensive literature search did not yield specific quantitative solubility data for this compound. However, various studies on the synthesis and characterization of other 6-fluoro-1,3-benzothiazole derivatives mention solvents used for reactions and recrystallization, providing qualitative insights into their solubility. This information can be used as a starting point for selecting appropriate solvents for the solubility determination of the title compound.
Table 1: Organic Solvents Reported for Dissolving or Recrystallizing 6-Fluoro-1,3-benzothiazole Derivatives
| Solvent | Type | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Frequently mentioned as a solvent in which benzothiazole derivatives are freely soluble.[1] Often used for preparing stock solutions for biological assays. |
| Chloroform | Nonpolar | Several 6-fluorobenzothiazol-2-amine derivatives are reported to be freely soluble in chloroform.[1] |
| Methanol | Polar Protic | Commonly used as a solvent for the synthesis and recrystallization of benzothiazole derivatives, indicating good solubility, especially at elevated temperatures.[2] |
| Ethanol | Polar Protic | Widely used for recrystallization, suggesting that solubility is moderate at room temperature and increases significantly with heat.[3][4] |
| Dimethylformamide (DMF) | Polar Aprotic | Used as a solvent for reactions involving benzothiazole derivatives, implying good solubility.[3] |
| Glacial Acetic Acid | Polar Protic | Employed as a reaction medium for the synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, indicating that the compound is soluble in it.[3][4] |
| Benzene | Nonpolar | Used in combination with ethanol for the recrystallization of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, suggesting some degree of solubility.[3][4] |
| Toluene | Nonpolar | Mentioned as a recrystallization solvent for a pyrazolone derivative, indicating solubility at higher temperatures.[3][4] |
Note: This table provides qualitative data based on the use of these solvents in synthesis and purification, not on formal solubility studies of this compound.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized and robust protocol for determining the solubility of an organic compound such as this compound in various organic solvents. The shake-flask method is a widely accepted technique for this purpose.[5][6]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (chemically compatible with the solvents)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
3.3. Data Presentation
The determined solubility data should be presented in a clear and structured table, as exemplified below.
Table 2: Exemplar Table for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Value | Value | Shake-Flask, HPLC |
| e.g., Chloroform | 25 | Value | Value | Shake-Flask, HPLC |
| e.g., Toluene | 25 | Value | Value | Shake-Flask, HPLC |
| ... | ... | ... | ... | ... |
Visualized Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the determination of solubility of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility [mdpi.com]
Synthesis of 2-amino-6-fluoro-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of the precursor molecule, 2-amino-6-fluoro-1,3-benzothiazole. This compound serves as a crucial building block in the development of various pharmaceutical agents and biologically active molecules. This document outlines the primary synthetic route, detailed experimental protocols, and key characterization data.
Introduction
2-amino-6-fluoro-1,3-benzothiazole is a heterocyclic amine that is a key intermediate in the synthesis of a variety of compounds with therapeutic potential.[1] Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The presence of the fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of the final drug candidates. This guide focuses on the prevalent and reliable method for its laboratory-scale synthesis.
Core Synthesis Pathway: From 4-Fluoroaniline
The most common and well-established method for the synthesis of 2-amino-6-fluoro-1,3-benzothiazole involves the reaction of 4-fluoroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid.[4][5] This reaction proceeds through an electrophilic substitution mechanism.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 2-amino-6-fluoro-1,3-benzothiazole.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 2-amino-6-fluoro-1,3-benzothiazole, compiled from established literature procedures.[4][5]
Materials:
-
4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Concentrated ammonia solution
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL). Cool the solution to 5°C in an ice bath. To this cooled solution, add potassium thiocyanate (0.4 mol) in portions while maintaining the temperature below 10°C.
-
Addition of Bromine: Prepare a solution of bromine (0.1 mol) in glacial acetic acid (30 mL). Add this bromine solution dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours. It is crucial to maintain the reaction temperature between 0 and 10°C during the addition.
-
Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture at a temperature below 10°C for an additional 2 hours. Subsequently, allow the reaction mixture to warm to room temperature and continue stirring for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification:
-
Pour the reaction mixture into crushed ice (500 g) with constant stirring.
-
Neutralize the resulting solution with a concentrated ammonia solution until a pH of approximately 6 is reached.
-
The precipitated solid is collected by filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water.
-
Recrystallize the solid product from ethanol to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of 2-amino-6-fluoro-1,3-benzothiazole.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅FN₂S | [6] |
| Molecular Weight | 168.19 g/mol | [6] |
| Melting Point | 183-185 °C | [6] |
| Appearance | White to pale yellow crystals | [1] |
| Yield | ~89% | [4] |
| Purity (Assay) | ≥ 99% | [1][6] |
Spectroscopic Characterization
The structure of the synthesized 2-amino-6-fluoro-1,3-benzothiazole can be confirmed by various spectroscopic techniques.
Infrared (IR) Spectroscopy: [4]
-
3435 - 3254 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine group.
-
3043 cm⁻¹: Aromatic C-H stretching.
-
1615 cm⁻¹: C=N stretching of the thiazole ring.
-
715 cm⁻¹: C-F stretching.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆): [4]
-
δ 7.22-7.84 ppm (m, 3H): Aromatic protons.
-
δ 7.5 ppm (s, 2H): -NH₂ protons of the primary amine.
Safety Considerations
-
4-Fluoroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Bromine: Highly corrosive and toxic. Dispense in a fume hood and wear appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.
-
The reaction should be carried out in a well-ventilated area, preferably a fume hood, due to the evolution of hazardous vapors.
This guide provides a foundational understanding of the synthesis of 2-amino-6-fluoro-1,3-benzothiazole. For further applications and derivatizations, researchers are encouraged to consult the primary literature.
References
Methodological & Application
Application Notes and Protocols for 2-Azido-6-fluoro-1,3-benzothiazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has found extensive applications in drug discovery, bioconjugation, and materials science due to its reliability, broad functional group tolerance, and mild reaction conditions.[1][2] The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can further enhance the metabolic stability and pharmacokinetic properties of drug candidates.
This document provides detailed application notes and protocols for the use of 2-Azido-6-fluoro-1,3-benzothiazole as a key building block in CuAAC reactions. This reagent allows for the facile introduction of the fluorinated benzothiazole moiety onto a variety of alkyne-containing molecules, enabling the rapid generation of novel compounds for screening and development.
Note on Stability: 2-Azidobenzothiazoles have been reported to be potentially unstable under certain conditions and should be handled with appropriate care. It is recommended to use the azide as soon as it is prepared and to avoid excessive heat.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound and its subsequent use in CuAAC reactions. The data for the CuAAC reaction is based on analogous reactions with other heterocyclic azides and should be considered as a starting point for optimization.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Time | Temperature | Yield (%) | Reference |
| 2-Amino-6-fluoro-1,3-benzothiazole | 1. NaNO₂, HCl2. NaN₃ | Water/AcOH | 1 h | 0 °C to RT | >90 | [3] (analogous) |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide | Alkyne | Copper Source | Ligand | Reducing Agent | Solvent | Time | Temperature | Yield (%) |
| This compound | Phenylacetylene | CuSO₄·5H₂O | THPTA | Sodium Ascorbate | tBuOH/H₂O | 1-4 h | Room Temp | 85-95 (estimated) |
| This compound | Propargyl alcohol | CuI | TBTA | Sodium Ascorbate | THF | 2-6 h | Room Temp | 80-90 (estimated) |
| This compound | N-propargyl-acetamide | Cu(CH₃CN)₄PF₆ | None | None | CH₂Cl₂ | 4-8 h | Room Temp | 75-85 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 2-azidobenzothiazoles.[3]
Materials:
-
2-Amino-6-fluoro-1,3-benzothiazole
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium acetate (NaOAc)
-
Water (deionized)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-6-fluoro-1,3-benzothiazole (1.0 eq) in a mixture of water and acetic acid at 0 °C (ice bath).
-
Slowly add a solution of sodium nitrite (4.0 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (4.0 eq) and sodium acetate (4.0 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Caution: The product is a potentially unstable azide. It is recommended to use it immediately in the next step without prolonged storage.
Protocol 2: General Procedure for CuAAC Reaction
This is a general protocol for the copper-catalyzed cycloaddition of this compound with a terminal alkyne.[4][5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
tert-Butanol (tBuOH)
-
Water (deionized)
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tBuOH and water.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (1 M in water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (100 mM in water) and the ligand (THPTA or TBTA, 500 mM in a suitable solvent like water or DMSO/tBuOH).
-
To the solution of the azide and alkyne, add the ligand solution (to a final concentration of 5 mol% relative to the azide) and the CuSO₄ solution (to a final concentration of 1 mol% relative to the azide).
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10 mol% relative to the azide).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the synthesis of a 1,2,3-triazole using CuAAC.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Azido-6-fluoro-1,3-benzothiazole as a Photoaffinity Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique used in chemical biology and drug discovery to identify and characterize the biological targets of small molecules.[1] This method utilizes a photoactivatable chemical probe that, upon irradiation with light of a specific wavelength, forms a highly reactive intermediate capable of covalently binding to its target protein.[1] This covalent capture allows for the identification of target proteins and the mapping of binding sites, which are critical steps in understanding a compound's mechanism of action and in target validation.[1]
A typical photoaffinity probe consists of three key components: a recognition moiety (the "bait" that binds to the target), a photoreactive group, and a reporter tag (e.g., biotin or an alkyne) for enrichment and detection. Aryl azides are a widely used class of photoreactive groups.[2] Upon exposure to UV light, they generate a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in the target protein's binding site, forming a stable covalent bond.[3]
2-Azido-6-fluoro-1,3-benzothiazole is an aryl azide-containing reagent designed for photoaffinity labeling. The incorporation of a fluorine atom can enhance metabolic stability and potentially increase the efficiency of the photo-crosslinking reaction.[2][4] The benzothiazole scaffold itself is a privileged structure found in many biologically active compounds, making this reagent a valuable tool for developing targeted photoaffinity probes.[5]
Reagent Properties and Handling
Proper handling and storage are crucial for the successful application of this compound. As an azide-containing compound, it is energetic and sensitive to light.
| Property | Value |
| Molecular Formula | C₇H₃FN₄S |
| Molecular Weight | 194.19 g/mol |
| Appearance | Pale yellow to white solid (predicted) |
| Excitation Wavelength | ~260-365 nm (typical for aryl azides)[2] |
| Reactive Intermediate | Nitrene |
| Storage | Store at -20°C to -80°C, protected from light |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Key Handling Considerations:
-
Light Sensitivity: Perform all manipulations in the dark or under dim red light to prevent premature photoactivation. Use amber-colored vials or wrap tubes in aluminum foil.
-
Incompatible Reagents: Avoid buffers containing primary amines (e.g., Tris, glycine) as they can quench the reactive nitrene intermediate.[3] Thiol-containing reducing agents like DTT or β-mercaptoethanol will reduce the azide group to an amine, rendering it inactive.[1][3]
-
Thermal Stability: While generally stable, avoid excessive heat.
Core Principles and Workflow
The general principle of using an aryl azide like this compound involves the light-induced formation of a nitrene, which then covalently crosslinks to a target molecule.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of Novel Triazole Derivatives from 2-Azido-6-fluoro-1,3-benzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel 1,2,3-triazole derivatives starting from 2-Azido-6-fluoro-1,3-benzothiazole. The methodologies described herein utilize the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate a library of novel compounds with potential therapeutic applications.[1][2][3][4]
The benzothiazole moiety is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] Similarly, the 1,2,3-triazole ring is a stable, aromatic linker that can improve the pharmacological profile of a molecule.[5][9] The combination of these two scaffolds, particularly with the inclusion of a fluorine atom—a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity—is a promising avenue for the discovery of new drug candidates. This protocol outlines a versatile approach to creating a diverse library of such hybrid molecules.
Data Presentation: A Representative Study
The following table represents the type of quantitative data that would be generated in a study focused on the synthesis and evaluation of novel triazole derivatives from this compound. The data presented here is illustrative to demonstrate the expected outcomes and data presentation format.
| Compound ID | Alkyne Substituent (R) | Reaction Time (h) | Yield (%) | Purity (%) | IC₅₀ (µM) vs. MCF-7¹ | IC₅₀ (µM) vs. A549² | MIC (µg/mL) vs. S. aureus³ |
| BTZ-TRZ-01 | Phenyl | 12 | 92 | >98 | 15.2 ± 1.3 | 21.5 ± 2.1 | 32 |
| BTZ-TRZ-02 | 4-Methoxyphenyl | 12 | 95 | >99 | 10.8 ± 0.9 | 18.9 ± 1.7 | 16 |
| BTZ-TRZ-03 | 4-Chlorophenyl | 10 | 89 | >98 | 8.5 ± 0.7 | 12.3 ± 1.1 | 8 |
| BTZ-TRZ-04 | Propargyl alcohol | 8 | 98 | >99 | >100 | >100 | 64 |
| BTZ-TRZ-05 | Cyclohexyl | 16 | 85 | >97 | 45.1 ± 3.8 | 55.7 ± 4.5 | >128 |
| BTZ-TRZ-06 | 1-Octyne | 14 | 88 | >98 | 25.6 ± 2.2 | 32.1 ± 2.9 | 16 |
¹MCF-7: Human breast adenocarcinoma cell line. ²A549: Human lung carcinoma cell line. ³S. aureus: Staphylococcus aureus (Gram-positive bacterium).
Experimental Protocols
General Protocol for the Synthesis of Novel Triazole Derivatives via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition between this compound and a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous systems)[1][10]
-
Solvent: e.g., a mixture of tert-butanol and water (1:1), or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired terminal alkyne (1.1 eq.) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water. If using a ligand, pre-mix the CuSO₄·5H₂O with THPTA (0.1 eq.) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate (or copper/ligand) solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 8-16 hours), dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure triazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
Protocol for the Synthesis of this compound
This protocol outlines the synthesis of the starting material, this compound, from 2-amino-6-fluorobenzothiazole.
Materials:
-
2-Amino-6-fluorobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice
Procedure:
-
Suspend 2-amino-6-fluorobenzothiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate beaker, dissolve sodium azide (1.2 eq.) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature over 2 hours.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Chemical Reaction Scheme
Caption: General scheme for the CuAAC synthesis of novel triazole derivatives.
Experimental Workflow
Caption: Workflow for synthesis, purification, and evaluation.
Potential Signaling Pathway: EGFR Inhibition
Benzothiazole-triazole hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][12]
Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
Application of 2-Azido-6-fluoro-1,3-benzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity. While 2-amino-6-fluorobenzothiazole derivatives have been extensively studied, the 2-azido analogue, 2-Azido-6-fluoro-1,3-benzothiazole, represents a versatile and largely untapped building block for the synthesis of novel therapeutic agents and chemical probes. The azido group is a high-energy functional group that serves as a precursor for various chemical transformations, most notably in bioorthogonal chemistry, such as photoaffinity labeling and "click chemistry."
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in medicinal chemistry.
Data Presentation
As this compound is a novel building block, specific biological data for its derivatives are not yet widely available. However, the following table summarizes the biological activities of various derivatives synthesized from the closely related precursor, 2-amino-6-fluorobenzothiazole, to highlight the therapeutic potential of this scaffold.
| Compound Class | Example Derivative(s) | Biological Activity | Quantitative Data (Example) | Reference(s) |
| Thiazolidinones | 3-(7-Chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | Anthelmintic | Time for paralysis and death of earthworms | [1] |
| Hydrazino derivatives | 2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-6-fluorobenzothiazole | Antimicrobial | Zone of Inhibition (mm) against S. aureus, E. coli | |
| Azetidinones | Pyrazolo-azetidinone derivatives of 6-fluorobenzothiazole | Anti-inflammatory, Antimicrobial | Inhibition of carrageenan-induced paw edema, MIC values | [2] |
| Schiff Bases | N-(substituted-benzylidene)-6-fluorobenzothiazol-2-amine | Antimicrobial | Zone of Inhibition (mm) against various bacterial strains |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole (Precursor)
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[3]
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Ammonium hydroxide solution
-
Ethanol
-
Benzene
-
Animal charcoal
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL).
-
Add potassium thiocyanate (0.2 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into crushed ice (500 g) with constant stirring.
-
Neutralize the mixture with a sufficient quantity of ammonium hydroxide solution until a yellow precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a mixture of benzene and ethanol (1:1) after treatment with animal charcoal to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on the diazotization of 2-aminobenzothiazoles and subsequent reaction with sodium azide.[4][5]
Materials:
-
2-Amino-6-fluoro-1,3-benzothiazole
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
In a flask, dissolve 2-amino-6-fluoro-1,3-benzothiazole (10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL) by gentle warming. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (12 mmol in 10 mL of water) dropwise to the cooled solution of the amine salt, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate beaker, dissolve sodium azide (15 mmol) in cold water (20 mL).
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C.
-
Allow the reaction to proceed for 1-2 hours at 0-5 °C, during which a precipitate of this compound should form.
-
Filter the product, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be dissolved in dichloromethane, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure.
Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid product and use appropriate personal protective equipment.
Application Notes
Application in Photoaffinity Labeling for Target Identification
Aryl azides are widely used as photoaffinity labeling (PAL) probes to identify the biological targets of bioactive molecules.[6][7] Upon irradiation with UV light, the azido group of this compound can be converted into a highly reactive nitrene intermediate. If the benzothiazole scaffold has an affinity for a particular protein, this nitrene will covalently crosslink with amino acid residues in the binding pocket, allowing for subsequent identification of the target protein by mass spectrometry.
Workflow for Photoaffinity Labeling:
-
Synthesize a derivative of this compound that incorporates a linker and a reporter tag (e.g., biotin or a fluorescent dye).
-
Incubate the photoaffinity probe with a biological sample (e.g., cell lysate or purified protein).
-
Irradiate the sample with UV light (typically 254-365 nm) to induce crosslinking.
-
Isolate the cross-linked protein-probe complex using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Identify the protein target using proteomic techniques such as mass spectrometry.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The azido group of this compound is a perfect handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9] This highly efficient and specific reaction allows for the covalent ligation of the benzothiazole scaffold to a wide array of molecules containing a terminal alkyne. This is particularly useful for:
-
Drug Conjugation: Linking the benzothiazole moiety to other pharmacophores to create hybrid drugs with dual activity.
-
Bioconjugation: Attaching the benzothiazole to biomolecules such as peptides, proteins, or nucleic acids for targeted delivery or imaging.
-
PROTACs and Molecular Glues: Synthesizing bifunctional molecules that can induce protein degradation or proximity-induced interactions.
General Protocol for CuAAC:
-
Dissolve the this compound derivative (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Add a copper(II) sulfate solution (e.g., 0.1 equivalents of a 1 M aqueous solution).
-
Add a sodium ascorbate solution (e.g., 0.2 equivalents of a 1 M aqueous solution, freshly prepared) to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Purify the resulting triazole product by column chromatography or recrystallization.
Application in Staudinger Ligation
The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine to form a stable amide bond.[1][] This reaction is particularly useful for applications in biological systems where the use of a copper catalyst is undesirable. This compound can be conjugated to molecules containing a phosphine tag, such as phosphine-modified peptides or proteins.
General Principle of Staudinger Ligation:
-
A phosphine reagent, typically engineered with an ortho-ester or thioester trap, reacts with the azide.
-
The initially formed aza-ylide intermediate undergoes an intramolecular cyclization and subsequent hydrolysis.
-
This results in the formation of a stable amide bond between the two molecules and the release of phosphine oxide.
Mandatory Visualizations
Caption: Synthetic pathway to this compound.
Caption: Workflow for photoaffinity labeling.
Caption: Application in CuAAC "Click Chemistry".
References
- 1. Staudinger Ligation [sigmaaldrich.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols [baseclick.eu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Enzyme Inhibitors Using a 2-Azido-6-fluoro-1,3-benzothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential development of enzyme inhibitors based on the 2-azido-6-fluoro-1,3-benzothiazole scaffold. While this specific scaffold is an emerging area of research with currently limited direct data on enzyme inhibition, this document compiles relevant information from closely related benzothiazole derivatives to guide future research and development. The protocols provided are based on established methodologies for the synthesis and evaluation of similar compounds.
Introduction
The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including enzyme inhibition. The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the 2-azido group offers a versatile handle for further chemical modifications, such as click chemistry, to generate diverse compound libraries. This document outlines the potential of this compound as a scaffold for developing novel enzyme inhibitors targeting various diseases.
Potential Enzyme Targets and Therapeutic Areas
Based on the known activities of various 2-substituted benzothiazole derivatives, the this compound scaffold holds potential for the development of inhibitors for several key enzymes:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[1][2]
-
Monoamine Oxidases (MAO-A and MAO-B): MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][2]
-
Kinases (e.g., VEGFR-2): Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial target in cancer therapy due to its role in angiogenesis.[3][4]
-
Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the folate synthesis pathway of microorganisms, making it an attractive target for antimicrobial agents.[5]
-
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor implicated in cancer cell proliferation, survival, and angiogenesis, making it a promising target for cancer therapy.[6]
Data Presentation: Inhibitory Activities of Related Benzothiazole Derivatives
The following table summarizes the inhibitory activities of various 2-substituted benzothiazole derivatives against different enzymes. This data, from existing literature, suggests the potential for the this compound scaffold to yield potent enzyme inhibitors. Note: IC50 is the half maximal inhibitory concentration, and Ki is the inhibition constant.[7][8]
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| 2-Substituted Benzothiazoles | Acetylcholinesterase (AChE) | IC50: 23.4 ± 1.1 nM | [1][2] |
| 2-Substituted Benzothiazoles | Monoamine Oxidase B (MAO-B) | IC50: 40.3 ± 1.7 nM | [1][2] |
| 2-Aminobenzothiazole Hybrids | VEGFR-2 | IC50: 91 nM | [3] |
| Benzothiazole-Pyrazolone Derivatives | Dihydropteroate Synthase (DHPS) | IC50: 7.85 µg/mL | [5] |
| Benzothiazole Derivatives | STAT3 Signaling Pathway | IC50: 0.067 µM | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the target scaffold, starting from the commercially available 4-fluoroaniline. The first step involves the formation of 2-amino-6-fluorobenzothiazole, followed by a diazotization reaction and substitution with an azide group.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole (Adapted from[9])
-
Reaction Setup: In a well-ventilated fume hood, cool 20 mL of glacial acetic acid to 5°C in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reactants: To the cooled acetic acid, add 8 g of potassium thiocyanate and 0.01 mol of 4-fluoroaniline.
-
Bromination: While stirring vigorously, add a solution of 1.6 mL of bromine in 6 mL of glacial acetic acid dropwise. Maintain the temperature of the reaction mixture between 0-10°C during the addition.
-
Reaction: Stir the solution for 2 hours at 0-10°C, then continue stirring at room temperature for 10 hours. Allow the mixture to stand overnight at room temperature.
-
Work-up: Add 10 mL of water to the reaction mixture and heat it on a water bath. Filter the hot solution.
-
Purification: Treat the filtrate with an additional 10 mL of glacial acetic acid, heat again on a water bath, and filter. Combine the filtrates, cool, and neutralize with concentrated ammonia solution to pH 6.
-
Isolation: Collect the resulting precipitate by filtration, dry it, and recrystallize from absolute ethanol to obtain 2-amino-6-fluorobenzothiazole.
Step 2: Synthesis of this compound (Adapted from[1])
-
Reaction Setup: In a clean reaction vessel, dissolve 0.5 mmol of 2-amino-6-fluorobenzothiazole in a mixture of water and hydrochloric acid at room temperature.
-
Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (2 mmol) dropwise while maintaining the temperature below 5°C.
-
Azide Substitution: To the diazotized solution, add a solution of sodium azide (2 mmol) and sodium acetate (2 mmol) in water.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Isolation: The this compound product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure of the final product using IR, NMR, and mass spectrometry. Caution: Organic azides can be explosive. Handle with appropriate safety precautions.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric Ellman's method.[10]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in phosphate buffer).
-
AChE enzyme solution (e.g., from electric eel, diluted in phosphate buffer to the desired concentration).
-
Test compound solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted to various concentrations with phosphate buffer).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each test compound concentration to the wells.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of phosphate buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution to each well.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric assay for MAO-B activity.
-
Reagent Preparation:
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
MAO-B enzyme solution (human recombinant, diluted in assay buffer).
-
MAO-B substrate (e.g., kynuramine or a commercial fluorogenic substrate).
-
Horseradish peroxidase (HRP) solution.
-
A fluorogenic probe (e.g., Amplex Red).
-
Test compound solutions (dissolved in a suitable solvent and diluted to various concentrations).
-
-
Assay Procedure (96-well black plate format):
-
Add 20 µL of each test compound concentration to the wells.
-
Add 20 µL of MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorogenic probe in the assay buffer.
-
Initiate the reaction by adding 60 µL of the reaction mixture to each well.
-
-
Measurement:
-
Measure the fluorescence (e.g., excitation at 535 nm and emission at 587 nm) in kinetic mode at 37°C for 30-60 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Figure 1: Simplified STAT3 signaling pathway and potential points of inhibition.
Figure 2: Simplified VEGFR-2 signaling pathway and a potential point of inhibition.
Experimental Workflow Diagram
Figure 3: General workflow for the development of enzyme inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization through the azido group make it an attractive scaffold for generating libraries of compounds for high-throughput screening. Future research should focus on synthesizing a focused library of derivatives and screening them against a panel of relevant enzymes to validate the potential of this scaffold. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of lead compounds. While direct evidence for the enzyme inhibitory activity of this specific scaffold is currently lacking, the extensive research on related benzothiazole derivatives provides a strong rationale for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of benzothiazole derivatives: A review | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Azido-6-fluoro-1,3-benzothiazole as a Building Block for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azido-6-fluoro-1,3-benzothiazole is a versatile building block for the development of "turn-on" fluorescent probes, particularly for the detection of biologically significant analytes such as hydrogen sulfide (H₂S). The core structure combines the favorable photophysical properties of the 6-fluoro-1,3-benzothiazole fluorophore with the specific reactivity of the azide group. The presence of the electron-withdrawing fluorine atom can enhance the photostability and quantum yield of the fluorophore. The azide moiety acts as a fluorescence quencher and a reactive site. Through a selective reaction, such as the reduction of the azide to an amine by H₂S, a highly fluorescent product is formed, leading to a "turn-on" response. This application note provides a comprehensive overview of the synthesis, properties, and application of this compound in the design of fluorescent probes for biological imaging and sensing.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 4-fluoroaniline. The first step involves the formation of the benzothiazole ring to yield 2-amino-6-fluoro-1,3-benzothiazole. The second step is the conversion of the amino group to an azide group via a diazotization reaction followed by substitution.
Protocol 1: Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole
This protocol is adapted from general methods for the synthesis of 2-aminobenzothiazoles.[1][2][3]
Materials:
-
4-fluoroaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash with water.
-
Neutralize the filtrate with an ammonia solution to precipitate any remaining product.
-
Combine the precipitates, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on the diazotization of 2-aminobenzothiazoles.[4]
Materials:
-
2-amino-6-fluoro-1,3-benzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium azide (NaN₃)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Dissolve 2-amino-6-fluoro-1,3-benzothiazole in an aqueous solution of hydrochloric acid or sulfuric acid, cooled to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture, maintaining the temperature between 0 and 5°C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to proceed for 1-2 hours at 0-5°C.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Safety Note: Sodium azide and organic azides are potentially explosive and should be handled with extreme caution in a well-ventilated fume hood.
Application in Fluorescent Probe Design for Hydrogen Sulfide (H₂S) Detection
Aryl azides are excellent reactive moieties for the selective detection of H₂S.[5][6][7] The reaction involves the reduction of the non-fluorescent azide to a highly fluorescent amine, providing a "turn-on" signal.
Signaling Pathway
The detection mechanism is based on the H₂S-mediated reduction of the azide group on the benzothiazole core. This reaction is highly selective for H₂S over other biologically relevant thiols like cysteine and glutathione.
Caption: H₂S-mediated reduction of this compound.
Data Presentation
The photophysical properties of a fluorescent probe based on this compound are expected to be similar to other benzothiazole-based probes and azide-based H₂S sensors. The following tables summarize representative quantitative data from analogous compounds.
Table 1: Expected Photophysical Properties
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference Compound(s) |
| This compound (Probe) | ~390 | - | - | Very Low | BzT-OAcryl[8] |
| 2-Amino-6-fluoro-1,3-benzothiazole (Product) | ~390 | ~470 | ~80 | ~0.50 | BzT-OH[8] |
Table 2: Performance Characteristics of Analogous Azide-Based H₂S Probes
| Parameter | Value | Reference Probe(s) |
| Detection Limit | 100-500 nM | SF4, SF5-AM, SF7-AM[9] |
| Response Time | < 30 minutes | FL-N₃[7][10] |
| Selectivity | High over Cys, GSH, and other ROS/RNS | Most azide-based probes[6][7] |
Experimental Protocols
Protocol 3: In Vitro Characterization of the Fluorescent Probe
This protocol outlines the steps to evaluate the performance of a probe derived from this compound for H₂S detection.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Sodium hydrosulfide (NaHS), a source of H₂S
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solutions of other biologically relevant analytes (e.g., cysteine, glutathione, H₂O₂, NO)
-
96-well microplate
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Fluorescence Response to H₂S:
-
To different wells of a 96-well plate, add PBS buffer.
-
Add the fluorescent probe to each well to a final concentration of 5-10 µM.
-
Add increasing concentrations of NaHS (e.g., 0-100 µM) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
-
Selectivity Assay:
-
Prepare wells containing the fluorescent probe (5-10 µM) in PBS.
-
To separate wells, add a high concentration (e.g., 1 mM) of potential interfering species (cysteine, glutathione, etc.).
-
To a positive control well, add H₂S (e.g., 100 µM).
-
Incubate and measure the fluorescence intensity as described above.
-
-
Determination of Detection Limit:
-
Plot the fluorescence intensity against low concentrations of H₂S.
-
The detection limit can be calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear regression line.
-
Protocol 4: Live Cell Imaging of H₂S
This protocol describes the use of the fluorescent probe for detecting H₂S in living cells using confocal microscopy.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) in a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescent probe stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
NaHS solution (for exogenous H₂S stimulation)
-
Confocal laser scanning microscope
Experimental Workflow
Caption: Workflow for live cell imaging of H₂S.
Procedure:
-
Cell Culture: Seed the desired cells on a glass-bottom imaging dish and culture until they reach 70-80% confluency.
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescent probe at a final concentration of 5-10 µM.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging Exogenous H₂S:
-
Add fresh culture medium to the cells.
-
Acquire a baseline fluorescence image.
-
Add NaHS to the medium to a final concentration of 50-100 µM.
-
Acquire time-lapse images to monitor the change in fluorescence.
-
-
Imaging Endogenous H₂S:
-
After probe loading and washing, add fresh medium.
-
If studying endogenous H₂S production, you may need to stimulate the cells with a specific agent known to induce H₂S synthesis.
-
Acquire images as the fluorescence develops.
-
-
Image Analysis: Use appropriate software to quantify the changes in intracellular fluorescence intensity.
Conclusion
This compound is a promising building block for the development of selective and sensitive "turn-on" fluorescent probes for hydrogen sulfide. The straightforward synthesis and the reliable sensing mechanism make it a valuable tool for researchers in chemistry, biology, and drug development. The protocols provided herein offer a framework for the synthesis, characterization, and application of probes derived from this versatile scaffold, enabling further exploration of the roles of H₂S in various physiological and pathological processes.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0721973B1 - Process for the preparation of benzothiazolylazoanilines - Google Patents [patents.google.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A New Fluorescent Probe for Hydrogen Sulfide Detection in So-Lution and Living Cells[v1] | Preprints.org [preprints.org]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 2-Azido-6-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Azido-6-fluoro-1,3-benzothiazole as a key intermediate in the development of novel antimicrobial agents. The following sections detail the synthetic pathways, experimental protocols, and antimicrobial activity of derivative compounds, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Benzothiazole and triazole scaffolds are well-established pharmacophores known for their broad spectrum of biological activities, including antimicrobial properties. The strategic combination of these two heterocyclic systems, facilitated by the versatile this compound intermediate, offers a promising avenue for the discovery of potent new antimicrobial drugs.
The fluorine atom at the 6-position of the benzothiazole ring can enhance the metabolic stability and pharmacokinetic properties of the final compounds. The azido group at the 2-position serves as a versatile handle for the facile introduction of a 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This approach allows for the rapid and efficient generation of a diverse library of triazole-benzothiazole hybrids for antimicrobial screening.
Synthetic Pathways
The synthesis of antimicrobial agents from this compound typically involves a two-step process:
-
Synthesis of this compound: This key intermediate is prepared from commercially available 4-fluoroaniline. The synthesis proceeds via the formation of 2-amino-6-fluorobenzothiazole, followed by a diazotization reaction and subsequent substitution with an azide group.
-
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry: The this compound is then reacted with a variety of terminal alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the synthesis of a diverse array of 1,4-disubstituted 1,2,3-triazole derivatives.
Synthetic workflow for antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol is adapted from the synthesis of similar 2-aminobenzothiazole derivatives.
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution (25%)
-
Ethanol
Procedure:
-
Dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) and neutralize with a 25% ammonia solution to pH 7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.
Protocol 2: Synthesis of this compound
This protocol is a general method for the synthesis of 2-azidobenzothiazoles from their corresponding 2-amino precursors.[1][2][3][4][5]
Materials:
-
2-Amino-6-fluorobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Water
-
Sodium acetate (NaOAc)
Procedure:
-
Suspend 2-amino-6-fluorobenzothiazole (10 mmol) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (12 mmol) dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (15 mmol) and sodium acetate (15 mmol) in water.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Protocol 3: General Procedure for the Synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-substituted-1H-1,2,3-triazoles (Click Chemistry)
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition.
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the terminal alkyne (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 1-(6-fluoro-1,3-benzothiazol-2-yl)-4-substituted-1H-1,2,3-triazole.
Antimicrobial Activity Data
The antimicrobial activity of synthesized benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. While specific data for 6-fluoro-1,3-benzothiazol-2-yl triazoles is not yet widely published, the following table presents data for structurally related 2-azidobenzothiazole derivatives to demonstrate the potential of this class of compounds.[1][3][4]
| Compound | Derivative | Test Organism | MIC (µg/mL) |
| 1 | 2-Azido-6-nitro-benzothiazole | Enterococcus faecalis | 8 |
| 1 | 2-Azido-6-nitro-benzothiazole | Staphylococcus aureus | 8 |
Note: The above data is for a 6-nitro substituted analog and serves as an indication of the potential activity of 6-fluoro substituted derivatives.
Signaling Pathways and Logical Relationships
The development of these antimicrobial agents follows a logical progression from starting materials to the final active compounds. The following diagram illustrates this workflow.
Drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel antimicrobial agents. The application of click chemistry allows for the rapid generation of diverse libraries of 1,2,3-triazole-benzothiazole hybrids, which are promising candidates for further development in the fight against infectious diseases. The protocols and data presented here provide a solid foundation for researchers to explore this exciting area of medicinal chemistry.
References
- 1. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 3. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Staudinger Ligation with 2-Azido-6-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-Azido-6-fluoro-1,3-benzothiazole in Staudinger ligation reactions. This protocol is intended for life science researchers and drug development professionals interested in bioconjugation, chemical biology, and the synthesis of novel molecular probes. The fluorinated benzothiazole moiety offers unique properties for imaging and diagnostics, making this a valuable tool in various research applications.
Introduction
The Staudinger ligation is a highly selective and bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine.[1][2] This reaction has found widespread use in chemical biology for the modification of biomolecules in their native environment.[1][3] The use of this compound as a reactant in the Staudinger ligation introduces a fluorinated heterocyclic scaffold, which can serve as a valuable tag for various applications, including PET imaging and as a 19F NMR probe. The electron-withdrawing nature of the fluoro-benzothiazole ring is also anticipated to enhance the rate of the Staudinger reaction.
This document provides a comprehensive protocol, beginning with the synthesis of the key this compound intermediate, followed by a detailed procedure for its application in a traceless Staudinger ligation.
Synthesis of this compound
Protocol 1: Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole
This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[7]
Materials:
-
4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Dissolve 4-fluoroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from ethanol to yield 2-Amino-6-fluoro-1,3-benzothiazole.
Protocol 2: Synthesis of this compound
This protocol is based on the diazotization of 2-aminobenzothiazoles followed by reaction with sodium azide.[4]
Materials:
-
2-Amino-6-fluoro-1,3-benzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-Amino-6-fluoro-1,3-benzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide (1.5 equivalents) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the cessation of nitrogen gas evolution.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Traceless Staudinger Ligation Protocol
The traceless Staudinger ligation allows for the formation of a native amide bond without the incorporation of the phosphine oxide byproduct into the final product.[1][8] This is achieved by using a phosphinothioester reagent.
Protocol 3: Traceless Staudinger Ligation of this compound with a Phosphinothioester
This generalized protocol can be adapted for various phosphinothioester substrates. The reaction conditions are based on established procedures for traceless Staudinger ligations with aromatic azides.[4][6]
Materials:
-
This compound
-
Phosphinothioester (e.g., (diphenylphosphino)methanethiol derivative of a peptide or small molecule) (1.1 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or a mixture of THF and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous, degassed solvent under an inert atmosphere.
-
Add the phosphinothioester (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired amide product.
Quantitative Data Summary
The following table summarizes expected reaction parameters for the synthesis and ligation protocols. These values are based on literature for analogous reactions and may require optimization for this specific substrate.
| Parameter | Protocol 1: Synthesis of Amine | Protocol 2: Synthesis of Azide | Protocol 3: Staudinger Ligation |
| Reactant Ratio | 4-fluoroaniline:KSCN:Br₂ (1:2:1) | Amine:NaNO₂:NaN₃ (1:1.1:1.5) | Azide:Phosphinothioester (1:1.1) |
| Temperature (°C) | 0-10, then RT | 0-5, then RT | Room Temperature |
| Reaction Time (h) | 12-16 | 2-4 | 12-24 |
| Solvent | Glacial Acetic Acid | HCl/H₂O, then CH₂Cl₂ | THF or THF/H₂O |
| Typical Yield | 60-80% | 70-90% | 50-70% |
Diagrams
Synthesis of this compound
Caption: Synthetic pathway to this compound.
Traceless Staudinger Ligation Workflow
Caption: Workflow for the traceless Staudinger ligation.
Applications and Future Directions
The successful application of this protocol will enable researchers to incorporate the 2-amino-6-fluoro-1,3-benzothiazole moiety into a wide range of biomolecules and materials. This opens up possibilities for:
-
Development of Novel PET Tracers: The fluorine-18 isotopologue could be synthesized for use in positron emission tomography.
-
19F NMR Probes: The fluorine atom provides a sensitive handle for 19F NMR studies of molecular interactions and dynamics.
-
Fluorescent Labeling: Benzothiazole derivatives are known to exhibit interesting photophysical properties, which could be exploited for fluorescence-based assays.
-
Drug Discovery: The benzothiazole scaffold is a common motif in many biologically active compounds. This ligation strategy allows for its facile incorporation into potential drug candidates.
Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity. The exploration of different phosphine reagents may also lead to improved reaction kinetics and efficiency.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azido-6-fluoro-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Azido-6-fluoro-1,3-benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2-amino-6-fluorobenzothiazole, typically from 4-fluoroaniline. The second step is the conversion of the 2-amino group to a 2-azido group via a diazotization reaction followed by treatment with an azide salt.
Q2: What are the critical parameters affecting the yield of the diazotization-azidation step?
The critical parameters include reaction temperature, the stoichiometry of sodium nitrite and sodium azide, and the pH of the reaction medium. Low temperatures (0-5 °C) are crucial during diazotization to prevent the premature decomposition of the diazonium salt. The concentration of the azide source is also a key factor in achieving a high yield.
Q3: What are the common side products in this synthesis?
Common side products include the corresponding 2-hydroxy-6-fluoro-1,3-benzothiazole, which forms from the reaction of the diazonium salt with water. Azo compounds can also be formed as byproducts.
Q4: How can I purify the final product, this compound?
The crude product is typically a solid precipitate that can be collected by filtration.[1] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[1] Column chromatography can also be employed for higher purity.
Q5: Are there any safety precautions I should be aware of?
Yes, 2-azidobenzothiazoles are potentially explosive compounds.[1][2] It is crucial to handle them with care, avoid heat and shock, and work in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guides
Problem 1: Low Yield of 2-amino-6-fluorobenzothiazole (Precursor)
| Symptom | Possible Cause | Suggested Solution |
| Low to no precipitate of the desired product. | Incomplete reaction. | Ensure the reaction is stirred for the recommended duration (e.g., 2 hours below room temperature and 10 hours at room temperature).[3] |
| Low purity of starting materials. | Use high-purity 4-fluoroaniline and potassium thiocyanate. | |
| Incorrect reaction temperature. | Maintain the temperature between 0 and 10°C during the addition of bromine.[3] | |
| Oily product or difficult to crystallize. | Presence of impurities. | Wash the crude product thoroughly with water and recrystallize from an appropriate solvent mixture like ethanol/water. |
Problem 2: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the final product. | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) during the diazotization step and the addition of sodium azide. |
| Insufficient diazotization. | Ensure complete dissolution of the 2-amino-6-fluorobenzothiazole in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite. | |
| Incomplete azidation. | Use a sufficient excess of sodium azide (e.g., 4 equivalents).[1] | |
| Presence of a significant amount of a byproduct with a hydroxyl group. | Reaction of the diazonium salt with water. | Work at low temperatures and add the sodium azide solution promptly after the formation of the diazonium salt. |
| Formation of colored impurities (azo compounds). | Side reactions of the diazonium salt. | Ensure a sufficiently acidic medium during diazotization to suppress coupling reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-fluorobenzothiazole
This protocol is adapted from a general method for the synthesis of 2-aminobenzothiazole derivatives.[3]
-
To a solution of 4-fluoroaniline (0.2 mol) in 30 ml of 95% acetic acid, add a solution of potassium thiocyanate (0.8 mol) in 50 ml of 95% acetic acid.
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Cool the mixture to 0°C.
-
Slowly add a solution of bromine (7.5 ml) in acetic acid (30 ml) dropwise with stirring, ensuring the temperature remains between 0 and 10°C.
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After the addition is complete, stir the mixture for 2 hours at a temperature below room temperature and then for 10 hours at room temperature.
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Pour the reaction mixture into water and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.
Protocol 2: Synthesis of this compound
This protocol is based on a reported procedure for the synthesis of 2-azidobenzothiazoles.[1][2]
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Dissolve 2-amino-6-fluorobenzothiazole (0.5 mmol) in water (10 mL) in a round-bottom flask with magnetic stirring at room temperature.
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Add hydrochloric acid dropwise until the 2-amino-6-fluorobenzothiazole is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
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Prepare separate aqueous solutions of sodium nitrite (2 mmol), sodium acetate (2 mmol), and sodium azide (2 mmol).
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Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. Stir for 5 minutes.
-
Add the sodium acetate solution dropwise, followed by the dropwise addition of the sodium azide solution.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-amino-6-substituted-benzothiazoles
| Starting Aniline | Reagents | Reaction Conditions | Yield (%) | Reference |
| 4-fluoroaniline | KSCN, Br₂, Acetic Acid | 0-10°C then RT | 89% | [3] |
| 3-chloro-4-fluoroaniline | KSCN, Br₂, Acetic Acid | Below RT then RT | Not specified | [4] |
Table 2: Reported Yields for the Synthesis of 2-Azidobenzothiazoles[1]
Reaction Conditions: 2-aminobenzothiazole derivative (0.5 mmol), NaNO₂ (2 mmol), NaOAc (2 mmol), NaN₃ (2 mmol), H₂O/HCl, room temperature, 1 hour.
| 2-aminobenzothiazole Derivative | Isolated Yield (%) |
| 2-amino-1,3-benzothiazole | 95 |
| 2-amino-6-methyl-1,3-benzothiazole | 92 |
| 2-amino-6-chloro-1,3-benzothiazole | 90 |
| 2-amino-6-bromo-1,3-benzothiazole | 88 |
| 2-amino-6-nitro-1,3-benzothiazole | 85 |
| 2-amino-4,6-dichloro-1,3-benzothiazole | 82 |
| 2-amino-6-fluoro-1,3-benzothiazole | (Expected high yield) |
Note: The yield for the 6-fluoro derivative is expected to be high based on the trend observed with other electron-withdrawing and -donating groups.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
- 1. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 2-Azido-6-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azido-6-fluoro-1,3-benzothiazole. The following sections detail common purification challenges and provide standardized protocols to ensure the highest purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities originate from the starting materials and potential side reactions during the diazotization of 2-Amino-6-fluoro-1,3-benzothiazole. These include:
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Unreacted 2-Amino-6-fluoro-1,3-benzothiazole: Incomplete diazotization will result in the presence of the starting amine.
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6-Fluoro-1,3-benzothiazol-2-ol: The intermediate diazonium salt can react with water to form the corresponding phenol, a common byproduct in diazotization reactions.
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Azo compounds: Self-coupling of the diazonium salt can lead to the formation of colored azo-dye impurities.[1][2]
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Residual salts: Inorganic salts from the diazotization and azidation steps (e.g., sodium nitrite, sodium azide, and their byproducts) may be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the purification. Due to the poor UV activity of many azides, a specific staining method is recommended. A two-step visualization process involving reduction of the azide to an amine with triphenylphosphine followed by staining with ninhydrin provides a sensitive and specific detection method for the desired product.[3][4][5]
Q3: Is this compound a stable compound?
A3: Aryl azides, such as this compound, are generally more stable than their alkyl counterparts. However, they can be sensitive to heat and UV light, which can induce decomposition through the loss of nitrogen gas to form a highly reactive nitrene intermediate. It is advisable to store the compound in a cool, dark place and avoid excessive heating during purification.
Q4: What are the recommended storage conditions for purified this compound?
A4: The purified compound should be stored in a tightly sealed container, protected from light, at a low temperature (refrigerated or frozen) to minimize degradation over time.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified product shows a low melting point and a broad melting range.
This is a common indication of impurities. The troubleshooting workflow is outlined below.
Caption: Troubleshooting workflow for an impure product with a low melting point.
Issue 2: The product appears as an oil and does not crystallize.
"Oiling out" can occur when the solute is insoluble in the solvent at room temperature but melts at a temperature below the boiling point of the solvent.
Troubleshooting Steps:
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Lower the crystallization temperature: After dissolving the compound in the minimum amount of hot solvent, allow it to cool very slowly. If oiling persists, try cooling the solution in an ice bath or refrigerator.
-
Change the solvent system: Use a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the oil in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat until it is clear and allow to cool slowly.[6]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal formation.
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Seed the solution: If a small amount of pure, crystalline material is available, add a seed crystal to the cooled solution to initiate crystallization.
Issue 3: Significant product loss during column chromatography.
Product loss on a silica gel column can be due to degradation or irreversible adsorption.
Troubleshooting Steps:
-
Deactivate the silica gel: Silica gel is acidic and can cause the degradation of sensitive compounds. Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Optimize the solvent system: A highly polar eluent can sometimes lead to band broadening and product loss. Optimize the mobile phase using TLC to ensure a good separation with a reasonable retention factor (Rf) of 0.2-0.4.
-
Work quickly: Do not let the compound sit on the column for an extended period.
Data Presentation
The choice of purification method will depend on the nature and quantity of the impurities. Below is a table summarizing typical outcomes for the purification of this compound.
| Purification Method | Typical Recovery | Final Purity (by HPLC) | Advantages | Disadvantages |
| Recrystallization | 60-85% | >98% | Simple, scalable, cost-effective. | Not effective for removing impurities with similar solubility. |
| Column Chromatography | 50-80% | >99% | Excellent for separating complex mixtures. | More time-consuming, requires more solvent. |
| Preparative TLC | 30-60% | >99.5% | High resolution for small quantities. | Not suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold. A common and effective solvent system for benzothiazole derivatives is an ethyl acetate/hexane mixture.[7]
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Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Standard experimental workflows for purification.
References
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Azido-6-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azido-6-fluoro-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the diazotization of 2-Amino-6-fluoro-1,3-benzothiazole and the subsequent azidation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5 °C. - Use a freshly prepared solution of sodium nitrite. - Ensure the 2-amino-6-fluoro-1,3-benzothiazole is fully dissolved in the acidic solution before adding sodium nitrite. |
| 2. Decomposition of the diazonium salt. | - Maintain a low temperature throughout the reaction and azidation steps. - Use the diazonium salt solution immediately after preparation. | |
| 3. Inefficient azidation. | - Ensure an adequate excess of sodium azide is used. - Allow sufficient reaction time for the azidation to complete, typically 30-60 minutes at low temperature. | |
| Oily or Gummy Product | 1. Presence of triazene byproduct. | - This can occur if the diazonium salt couples with unreacted 2-amino-6-fluoro-1,3-benzothiazole. Ensure slow, dropwise addition of the sodium nitrite solution to maintain a slight excess of the amine initially. |
| 2. Formation of phenolic byproduct due to hydrolysis. | - Maintain a strongly acidic environment (pH < 2) during diazotization to suppress the reaction of the diazonium salt with water. | |
| 3. Residual starting material or intermediates. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Adjust reaction time or temperature as needed to ensure complete conversion. | |
| Product is Darkly Colored | 1. Formation of azo dye impurities. | - Azo compounds can form from side reactions of the diazonium salt. Maintain low temperatures and acidic conditions to minimize these reactions. |
| 2. Decomposition of the product. | - this compound can be sensitive to heat and light. Store the product in a cool, dark place. - Avoid excessive heating during purification. | |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase. | - Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. - Perform multiple extractions to maximize recovery. |
| 2. Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the desired product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: Temperature control is the most critical parameter. The diazotization reaction should be carried out at 0-5 °C to ensure the stability of the diazonium salt intermediate. Temperatures above this range can lead to decomposition of the diazonium salt, resulting in the formation of byproducts and a lower yield of the desired azide.
Q2: What are the primary side reactions to be aware of?
A2: The two main side reactions are:
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Triazene Formation: The diazonium salt can couple with the starting material, 2-amino-6-fluoro-1,3-benzothiazole, if the latter is present in excess or if the pH is not sufficiently acidic. This leads to the formation of a stable triazene byproduct.
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Phenol Formation (Hydrolysis): The diazonium salt can react with water to form the corresponding 2-hydroxy-6-fluoro-1,3-benzothiazole. This is more likely to occur if the reaction temperature is too high or if the reaction is left for an extended period before the addition of the azide source.
Q3: How can I confirm the formation of the desired this compound?
A3: The formation of the azide can be confirmed by spectroscopic methods:
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Infrared (IR) Spectroscopy: Look for a strong, sharp absorption band characteristic of the azide group (-N₃) in the region of 2100-2160 cm⁻¹.
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¹H and ¹³C NMR Spectroscopy: The aromatic signals in the NMR spectrum will shift compared to the starting amine.
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Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (C₇H₃FN₄S).
Q4: What are the safety precautions for handling this compound?
A4: Organic azides are potentially explosive and should be handled with extreme caution.
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Always wear appropriate personal protective equipment (PPE) , including safety glasses, a lab coat, and gloves.
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Work in a well-ventilated fume hood.
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Avoid heat, friction, and shock. Do not use metal spatulas for handling the solid product.
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Keep the scale of the reaction as small as possible.
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Quench any residual azide-containing solutions with a suitable reducing agent (e.g., sodium nitrite followed by acidification, or triphenylphosphine) before disposal.
Q5: How should I purify the final product?
A5: Purification is typically achieved by extraction followed by column chromatography. After quenching the reaction, the product is extracted into an organic solvent. The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, as the eluent.
Experimental Protocols
Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole (Precursor)
A common method for the synthesis of the precursor, 2-amino-6-fluoro-1,3-benzothiazole, involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.[1][2][3][4][5][6][7]
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Materials: 4-fluoroaniline, potassium thiocyanate, glacial acetic acid, bromine.
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Procedure:
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Dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid in a flask cooled in an ice bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for several hours.
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Pour the reaction mixture into ice water.
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Neutralize the solution with a base (e.g., ammonia solution) to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.
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Synthesis of this compound
This procedure is adapted from general methods for the synthesis of 2-azidobenzothiazoles.
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Materials: 2-Amino-6-fluoro-1,3-benzothiazole, hydrochloric acid, sodium nitrite, sodium azide, water, ethyl acetate.
-
Procedure:
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Dissolve 2-amino-6-fluoro-1,3-benzothiazole in a dilute solution of hydrochloric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature between 0-5 °C. Stir for 15-20 minutes after the addition is complete.
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In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0-5 °C for 30-60 minutes.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure at a low temperature.
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If necessary, purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reactions in the synthesis and potential side reactions.
References
- 1. Triazene formation via reaction of imidazol-2-ylidenes with azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Triazenes and triazines, Triazenes [ebrary.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimization of click reaction conditions for 2-Azido-6-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azido-6-fluoro-1,3-benzothiazole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the click reaction with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Product Yield | Incomplete Synthesis or Degradation of this compound: The starting azide may not have been synthesized correctly or may have degraded. 2-Azido-heterocycles can be unstable under certain conditions. | 1. Verify Starting Material: Confirm the successful synthesis and purity of this compound via NMR and mass spectrometry. A general synthesis protocol is provided below. 2. Fresh Azide: Use freshly prepared or properly stored (cool, dark, inert atmosphere) azide for the reaction. 3. Avoid Light Exposure: Some azides, including 2-azido-1,3-benzothiazole, are known to be photochemically reactive and can decompose upon exposure to light. |
| Inactive Copper Catalyst: The active Cu(I) catalyst is essential for the reaction and can be oxidized to inactive Cu(II) by dissolved oxygen. | 1. Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[1] 2. Degas Solvents: Remove dissolved oxygen from the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 3. Use a Cu(I)-Stabilizing Ligand: Ligands such as TBTA or THPTA can protect the Cu(I) from oxidation and improve catalytic activity.[1][2] | |
| Poor Solubility of Reactants: this compound or the alkyne partner may have limited solubility in the chosen solvent system. | 1. Solvent Screening: Test a range of solvents or solvent mixtures. Common choices include THF, DMF, DMSO, and mixtures with water or t-butanol. 2. Co-solvents: Use a co-solvent to improve the solubility of all reactants. | |
| Slow Reaction Rate | Electron-Deficient Azide: The electron-withdrawing nature of the 6-fluoro-1,3-benzothiazole ring system can reduce the nucleophilicity of the azide, potentially slowing down the reaction. | 1. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential degradation of starting materials. 2. Increase Catalyst and/or Ligand Concentration: A higher concentration of the active catalytic species can accelerate the reaction. 3. Use an Accelerating Ligand: Certain ligands are known to significantly accelerate the rate of CuAAC reactions. |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the homocoupling of the terminal alkyne to form a diyne. | 1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere. 2. Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate to keep the copper in the Cu(I) state. |
| Decomposition of this compound: As mentioned, this azide may be sensitive to heat or light, leading to decomposition products. | 1. Optimize Reaction Temperature: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate. 2. Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photodegradation. | |
| Formation of 1,5-Regioisomer: While CuAAC is known for its high regioselectivity for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes be observed, especially if the reaction is not efficiently catalyzed. | 1. Ensure Efficient Catalysis: Use an appropriate copper source, reducing agent, and ligand to favor the formation of the 1,4-disubstituted triazole. The uncatalyzed thermal reaction often gives a mixture of regioisomers.[3] |
Frequently Asked Questions (FAQs)
Q1: How can I synthesize this compound?
Q2: What are the recommended starting conditions for a click reaction with this compound?
A2: For a starting point, we recommend the following conditions, which should be further optimized for your specific alkyne substrate:
| Parameter | Recommended Starting Condition |
| Reactant Ratio | 1.0 equivalent of this compound to 1.1-1.2 equivalents of the alkyne |
| Copper Source | 1-5 mol% CuSO₄·5H₂O |
| Reducing Agent | 5-10 mol% Sodium Ascorbate (freshly prepared solution) |
| Ligand | 1-5 mol% TBTA or THPTA |
| Solvent | THF/water, DMF/water, or DMSO/water (e.g., 4:1 v/v) |
| Temperature | Room temperature to 50 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q3: Does the fluorine atom at the 6-position affect the reactivity of the azide?
A3: Yes, the fluorine atom is electron-withdrawing, which can influence the electronic properties of the benzothiazole ring and, consequently, the azide group. Electron-withdrawing groups can sometimes decrease the nucleophilicity of the azide, potentially slowing the reaction rate compared to electron-rich azides. However, some studies suggest that fluorinated azides can be more reactive in click chemistry. Therefore, optimization of the reaction conditions is crucial.
Q4: Can I perform this reaction without a ligand?
A4: While the CuAAC reaction can proceed without a ligand, using a ligand like TBTA or THPTA is highly recommended. Ligands accelerate the reaction rate, stabilize the Cu(I) catalytic species against oxidation and disproportionation, and can improve the overall efficiency and cleanliness of the reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining with potassium permanganate can be useful for visualizing alkynes on a TLC plate.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole (Precursor)
This protocol is based on general methods for the synthesis of 2-aminobenzothiazoles.
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In a flask, dissolve 4-fluoroaniline in a suitable solvent such as glacial acetic acid.
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Add potassium thiocyanate to the solution.
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Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid, maintaining a low temperature.
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After the addition is complete, continue stirring at room temperature for several hours.
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Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.
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Confirm the structure and purity by NMR and mass spectrometry.
Protocol 2: General Procedure for CuAAC with this compound
This is a general starting protocol. The concentrations, solvent, temperature, and reaction time should be optimized for each specific alkyne.
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To a reaction vessel, add this compound (1.0 eq) and the alkyne (1.1 eq).
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Add the chosen solvent (e.g., a 4:1 mixture of THF and water).
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Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
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In a separate vial, prepare a stock solution of CuSO₄·5H₂O and a ligand (e.g., THPTA) in degassed water.
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Prepare a fresh stock solution of sodium ascorbate in degassed water.
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To the reaction mixture, add the copper/ligand solution (to a final concentration of 1-5 mol%).
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Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 5-10 mol%).
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Stir the reaction at the desired temperature (start with room temperature) under an inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for the CuAAC reaction.
Caption: Troubleshooting decision tree for low or no product yield.
References
Stability issues of 2-Azido-6-fluoro-1,3-benzothiazole during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Azido-6-fluoro-1,3-benzothiazole during storage and experimental use. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
Q1: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?
A1: this compound, like other organic azides, is a potentially energetic molecule susceptible to degradation.[1][2] Several factors can contribute to a decrease in purity during storage:
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Thermal Decomposition: Exposure to elevated temperatures can cause the azide functional group to decompose, typically through the loss of nitrogen gas (N₂), leading to the formation of highly reactive nitrene intermediates.[3] These intermediates can then undergo various reactions, leading to a mixture of impurities.
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Photochemical Decomposition: Exposure to light, particularly UV light, can also induce the decomposition of the azide group.[4] Aryl azides are known to be light-sensitive, and the energy from photons can be sufficient to break the fragile N-N bond.
-
Hydrolytic Instability: Although specific data for this compound is limited, the presence of moisture could potentially lead to hydrolysis, especially if acidic or basic impurities are present.
-
Incompatible Storage Conditions: Contact with incompatible materials can catalyze decomposition.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:
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Temperature: Store at low temperatures, ideally at -18°C or below, in a freezer.[2] Avoid repeated freeze-thaw cycles.
-
Light: Protect from all sources of light by storing in an amber vial or a container wrapped in aluminum foil.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential reactions with atmospheric components.
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Container: Use a tightly sealed container made of an inert material. Avoid using metal spatulas or containers, as metal azides can be formed, which are often highly explosive.[5]
Q3: I suspect my sample of this compound has degraded. What are the potential decomposition products I should look for?
A3: The thermal or photochemical decomposition of aryl azides typically proceeds through a nitrene intermediate. For this compound, this could lead to a variety of products, including:
-
Amines: The nitrene can abstract hydrogen atoms from the solvent or other molecules to form the corresponding 2-amino-6-fluoro-1,3-benzothiazole.
-
Azo Compounds: Dimerization of the nitrene intermediate can lead to the formation of azo compounds.[3]
-
Ring-Contraction/Expansion Products: The benzothiazole ring system might undergo rearrangement upon nitrene formation.
-
Polymeric Materials: Ill-defined polymeric materials are common byproducts of azide decomposition.[3]
Q4: Are there any solvents or reagents that are incompatible with this compound?
A4: Yes, several substances are known to be incompatible with organic azides and should be avoided:
-
Strong Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1]
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, mercury, and silver, as they can form dangerously explosive heavy metal azides.[2]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.[1][5]
-
Strong Reducing Agents: While azides can be reduced to amines, uncontrolled reactions with strong reducing agents should be avoided.
Q5: How can I assess the purity and stability of my this compound sample?
A5: A combination of analytical techniques can be used to assess the purity and monitor the stability of your sample over time:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the compound and quantifying any degradation products. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect major impurities. ¹⁹F NMR can be particularly useful for monitoring the integrity of the fluorine-containing part of the molecule.
-
Infrared (IR) Spectroscopy: The azide group has a characteristic strong, sharp absorption band around 2100-2150 cm⁻¹. The disappearance or weakening of this peak can indicate decomposition.
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the thermal stability of this compound.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 5 or 10°C/min).
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify the onset temperature of any exothermic event, which indicates the start of decomposition.
-
Determine the peak maximum of the exothermic event, which represents the temperature of maximum decomposition rate.
-
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).
-
Protocol 2: Long-Term Stability Study using HPLC
This protocol describes a long-term stability study to evaluate the shelf-life of this compound under recommended storage conditions.
-
Sample Preparation: Aliquot the sample into multiple, identical, tightly sealed amber glass vials.
-
Storage Conditions: Store the vials at the recommended long-term storage condition of -18°C ± 5°C.
-
Testing Time Points: Analyze the samples at predetermined time intervals. A typical schedule would be at time 0, 3, 6, 9, 12, 18, and 24 months.
-
Analytical Method:
-
At each time point, remove a vial from storage and allow it to equilibrate to room temperature before opening.
-
Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Analyze the solution by a validated HPLC method to determine the purity of this compound and the presence of any degradation products.
-
-
Data Analysis:
-
Plot the purity of the compound as a function of time.
-
Determine the rate of degradation and estimate the shelf-life based on the time it takes for the purity to fall below a specified limit (e.g., 95%).
-
Data Presentation
Table 1: Hypothetical Thermal Stability Data from DSC Analysis
| Parameter | Value |
| Onset of Decomposition (°C) | 155 |
| Peak Decomposition Temp (°C) | 165 |
| Enthalpy of Decomposition (J/g) | -1200 |
Note: This data is hypothetical and should be determined experimentally for each batch.
Table 2: Example of a Long-Term Stability Study Data Table (Storage at -18°C)
| Time (Months) | Purity (%) by HPLC | Appearance |
| 0 | 99.5 | White crystalline solid |
| 3 | 99.4 | White crystalline solid |
| 6 | 99.2 | White crystalline solid |
| 12 | 99.0 | White crystalline solid |
| 24 | 98.5 | White crystalline solid |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential decomposition pathways of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemically Induced Aryl Azide Rearrangement: Solution NMR Spectroscopic Identification of the Rearrangement Product [publications.scilifelab.se]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Azido-6-fluoro-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2-Azido-6-fluoro-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering poor aqueous solubility with this compound?
A1: The initial approach involves a systematic evaluation of the compound's physicochemical properties. Key steps include:
-
Characterization of the solid state: Determine if the compound is crystalline or amorphous, as amorphous forms often exhibit higher solubility.[1][2]
-
pH-solubility profile: Assess the compound's solubility across a range of pH values to identify any ionizable groups that could be exploited for salt formation or pH adjustment.[3][4][5][6][7]
-
LogP determination: Understand the lipophilicity of the molecule, which influences its solubility in both aqueous and organic media.[8]
-
Thermal analysis (DSC/TGA): Evaluate the compound's melting point and thermal stability, which are important considerations for formulation strategies like hot-melt extrusion.[9][10]
Q2: What are the most common formulation strategies to enhance the solubility of poorly water-soluble compounds like this compound?
A2: Several well-established techniques can be employed to improve the aqueous solubility of poorly soluble drugs.[11][12] These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[11][13][14] Nanosuspensions, which are sub-micron colloidal dispersions of the drug, are a particularly effective approach.[8][15][16][17][18]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly improve its dissolution.[1][9][10][12][19][20][21] Common carriers include polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Lipid-Based Formulations: For lipophilic compounds, incorporating them into lipidic vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can be highly effective.[2]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium to favor the ionized form can dramatically increase solubility.[3][4][5][6][7]
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of non-polar compounds.[14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent solubility in water.[22][23][24][25][26][27][28]
-
Q3: How do I select the most appropriate solubility enhancement technique for this compound?
A3: The selection of an appropriate technique is a multi-factorial decision based on the compound's properties and the intended application. The following workflow can guide the decision-making process:
Troubleshooting Guides
Issue 1: Limited success with pH modification.
-
Problem: Adjusting the pH of the aqueous medium does not significantly improve the solubility of this compound.
-
Possible Cause: The molecule may have a very high pKa or be non-ionizable within the physiologically relevant pH range.
-
Troubleshooting Steps:
-
Re-evaluate pKa: Accurately determine the pKa of the compound using potentiometric titration or computational methods.
-
Consider Buffers: Investigate the use of different buffer species, as they can sometimes influence solubility through mechanisms other than just pH.
-
Explore Alternative Strategies: If pH modification is ineffective, focus on non-pH-dependent methods like solid dispersions, nanosuspensions, or cyclodextrin complexation.[1][15][19][22]
-
Issue 2: Physical instability of the formulation (e.g., precipitation over time).
-
Problem: An initially successful formulation shows precipitation of this compound upon storage.
-
Possible Cause: The formulation may be a supersaturated system that is thermodynamically unstable. This is common with amorphous solid dispersions or nanosuspensions.
-
Troubleshooting Steps:
-
Incorporate Stabilizers: For nanosuspensions, use steric or electrostatic stabilizers to prevent particle agglomeration.[13] For solid dispersions, select a polymer that has strong interactions with the drug to inhibit crystallization.
-
Optimize Drug Loading: A lower drug-to-carrier ratio may improve the stability of solid dispersions.
-
Control Storage Conditions: Investigate the effect of temperature and humidity on the stability of the formulation and store it under optimal conditions.
-
Issue 3: Difficulty in preparing a stable solid dispersion.
-
Problem: The drug and carrier are not miscible, or the resulting solid dispersion is not physically stable.
-
Possible Cause: Poor miscibility between this compound and the chosen carrier.
-
Troubleshooting Steps:
-
Screen Different Carriers: Evaluate a range of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility.
-
Vary the Preparation Method: Techniques like solvent evaporation, spray drying, or hot-melt extrusion can yield solid dispersions with different properties.[1][9][10][20]
-
Add a Surfactant: Incorporating a surfactant can improve the miscibility of the drug and carrier and enhance the dissolution of the final product.[14][20]
-
Data Presentation
The following table provides an illustrative example of how the aqueous solubility of this compound could be improved using different formulation strategies. Note: The following data is hypothetical and for illustrative purposes only.
| Formulation Strategy | Carrier/Excipient | Drug:Carrier Ratio | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated Drug | - | - | 0.5 | 1 |
| pH Modification | pH 2.0 Buffer | - | 2.3 | 4.6 |
| pH Modification | pH 7.4 Buffer | - | 0.6 | 1.2 |
| Nanosuspension | Poloxamer 188 | 1:0.1 | 15.7 | 31.4 |
| Solid Dispersion | PVP K30 | 1:5 | 45.2 | 90.4 |
| Solid Dispersion | HPMC-AS | 1:3 | 62.8 | 125.6 |
| Cyclodextrin Complex | HP-β-CD | 1:1 (molar) | 38.5 | 77.0 |
Experimental Protocols
1. Preparation of a Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension. Optimization of milling time, bead size, and stabilizer concentration will be required for this compound.
Methodology:
-
Prepare a pre-suspension by dispersing this compound and a suitable stabilizer (e.g., Poloxamer 188) in purified water.
-
Add the pre-suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a predetermined time (e.g., 2-24 hours), monitoring the particle size periodically.
-
After milling, separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the resulting nanosuspension for particle size distribution, polydispersity index, zeta potential, and drug content.
2. Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general procedure for preparing a solid dispersion, which should be adapted based on the specific properties of this compound and the chosen carrier.
Methodology:
-
Select a common solvent in which both this compound and the hydrophilic carrier (e.g., PVP K30) are soluble.
-
Dissolve the drug and carrier in the solvent at the desired ratio.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for its solid state (amorphous or crystalline), drug content, and dissolution behavior.
3. Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the co-precipitation method for forming an inclusion complex.[27]
Methodology:
-
Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water with continuous stirring.
-
Add a solution of this compound in a minimal amount of an organic solvent to the cyclodextrin solution.
-
Stir the mixture for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Remove the organic solvent and some of the water under reduced pressure.
-
Collect the resulting precipitate by filtration and wash it to remove any uncomplexed drug.
-
Dry the complex under vacuum.
-
Characterize the inclusion complex to confirm its formation and evaluate the enhancement in aqueous solubility.
References
- 1. japer.in [japer.in]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. scispace.com [scispace.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. humapub.com [humapub.com]
- 28. scispace.com [scispace.com]
Challenges in the characterization of 2-Azido-6-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azido-6-fluoro-1,3-benzothiazole. The information provided is designed to address specific challenges that may be encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Safety and Handling
-
Q1: What are the primary safety concerns when working with this compound?
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
-
Q3: Are there any incompatible chemicals I should avoid?
-
A3: Yes. Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[1] Do not use metal spatulas or equipment, as this can lead to the formation of shock-sensitive metal azides.[1][2] Halogenated solvents like dichloromethane and chloroform should also be avoided as they can form explosive di- and tri-azidomethane.[2]
-
Synthesis and Purification
-
Q4: I am having trouble with the synthesis of this compound. What are some common pitfalls?
-
A4: A common synthetic route involves the diazotization of 2-amino-6-fluoro-1,3-benzothiazole followed by reaction with an azide source. Incomplete diazotization or side reactions can lead to impurities. Ensure the temperature is kept low during the diazotization step. The purity of the starting 2-amino-6-fluoro-1,3-benzothiazole is also crucial for a clean reaction.
-
-
Q5: What is the best way to purify this compound?
-
A5: Due to its thermal instability, distillation and sublimation should be avoided.[2] Purification should be limited to methods such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) at low temperatures, or precipitation.[2] Column chromatography can be used with caution, but care should be taken to avoid exposing the compound to heat or reactive stationary phases.
-
Characterization
-
Q6: I am seeing unexpected peaks in my 1H NMR spectrum. What could they be?
-
A6: Unexpected peaks could be due to impurities from the synthesis, such as unreacted 2-amino-6-fluoro-1,3-benzothiazole or byproducts. Also, consider the possibility of degradation, especially if the sample has been stored for a long time or exposed to light or heat. The presence of residual solvent is also a common source of extra peaks.
-
-
Q7: My mass spectrometry results are inconsistent. Why might this be happening?
-
A7: The azide group can be prone to fragmentation upon ionization. This can lead to a weak or absent molecular ion peak and a complex fragmentation pattern. Consider using a soft ionization technique to minimize fragmentation. Inconsistent results could also be due to sample degradation in the instrument's ion source.
-
Troubleshooting Guides
Problem: Unexpected Results in Spectroscopic Analysis
| Symptom | Possible Cause | Suggested Solution |
| FTIR: Absence of a strong, sharp peak around 2100-2160 cm⁻¹ | The azide group is not present or has degraded. | Re-synthesize the compound, ensuring proper reaction conditions. Check for degradation by re-analyzing a freshly prepared sample. |
| ¹H NMR: Broad peaks in the aromatic region | Sample contains paramagnetic impurities or is aggregating. | Purify the sample by recrystallization. Ensure the sample is fully dissolved in the NMR solvent. |
| ¹H NMR: Signals corresponding to 2-amino-6-fluoro-1,3-benzothiazole | Incomplete reaction during synthesis. | Optimize the reaction time and stoichiometry of reagents in the synthesis. Purify the product to remove the starting material. |
| Mass Spec: Molecular ion peak is weak or absent | Fragmentation of the azide group during ionization. | Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Mass Spec: Multiple unexpected high molecular weight peaks | Sample contamination or side reactions during synthesis. | Review the synthetic procedure for potential side reactions. Purify the sample thoroughly. |
Problem: Low Yield or Purity After Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction or product degradation during workup. | Monitor the reaction progress using TLC. Ensure the workup is performed at low temperatures and avoids strong acids or bases. |
| Product is an oil or does not crystallize | Presence of impurities. | Attempt to purify a small amount by preparative TLC to obtain a seed crystal for recrystallization. Try different solvent systems for recrystallization. |
| Product darkens or changes color over time | Decomposition of the azide compound. | Store the compound at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere.[2] |
Experimental Protocols
1. Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum at a low temperature.
2. Characterization by FTIR Spectroscopy
-
Prepare a KBr pellet of the sample or cast a thin film from a volatile solvent on a salt plate.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Look for the characteristic strong, sharp azide (N₃) stretch between 2100-2160 cm⁻¹.
-
Identify other key peaks corresponding to the benzothiazole ring and C-F bond.
3. Characterization by NMR Spectroscopy
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹H NMR, expect signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons on the benzothiazole ring.
-
For ¹³C NMR, identify the carbon signals of the benzothiazole ring, paying attention to the C-F coupling.
4. Characterization by Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization source (ESI is recommended).
-
Acquire the mass spectrum in positive ion mode.
-
Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Analyze the fragmentation pattern, which may include the loss of N₂ from the azide group.
Data Presentation
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Value/Range | Reference/Notes |
| FTIR | Azide (N₃) stretch | 2100 - 2160 cm⁻¹ | Strong, sharp absorption. |
| C=N stretch | ~1600 - 1650 cm⁻¹ | Characteristic of the thiazole ring.[1] | |
| C-F stretch | ~1100 - 1200 cm⁻¹ | [1] | |
| ¹H NMR | Aromatic protons | 7.0 - 8.5 ppm | Chemical shifts and coupling patterns will depend on the substitution pattern.[1] |
| ¹³C NMR | Aromatic carbons | 110 - 160 ppm | Expect C-F coupling for the carbon attached to fluorine and adjacent carbons. |
| Mass Spec (ESI) | Molecular Ion [M+H]⁺ | ~197.0 m/z | Calculated for C₇H₄FN₄S. |
| Major Fragment | Loss of N₂ (-28 Da) | A common fragmentation pathway for azides. |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for unexpected spectroscopic results.
Caption: Decision tree for safe handling of the compound.
References
Technical Support Center: Cycloaddition Reactions with 2-Azido-6-fluoro-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Azido-6-fluoro-1,3-benzothiazole in cycloaddition reactions. The information is tailored for researchers, scientists, and drug development professionals to facilitate efficient and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cycloaddition reactions involving this compound?
A1: The three primary methods for cycloaddition reactions with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click chemistry" reaction, typically yielding 1,4-disubstituted 1,2,3-triazoles. It is known for its high yields and reliability with a wide range of terminal alkynes.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is employed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and can also be used with internal alkynes to produce fully substituted triazoles.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free method that utilizes strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO).[3] It is particularly advantageous for biological applications where the toxicity of a metal catalyst is a concern.
Q2: How does the electronic nature of this compound affect its reactivity in cycloaddition reactions?
A2: The this compound moiety is considered electron-deficient due to the electron-withdrawing nature of the benzothiazole ring system and the fluorine atom. This electronic property can influence the reaction kinetics. In CuAAC and RuAAC, the reaction mechanism is less sensitive to the electronic properties of the azide. However, in SPAAC, electron-deficient azides have been shown to exhibit accelerated reaction rates with certain strained alkynes.[4]
Q3: Which catalyst should I choose for the cycloaddition of this compound with a terminal alkyne?
A3: The choice of catalyst depends on the desired triazole regioisomer:
-
For the 1,4-disubstituted triazole , a copper(I) catalyst is the standard choice. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[3]
-
For the 1,5-disubstituted triazole , a ruthenium catalyst, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂], is required.[1][2]
Q4: Can I use internal alkynes in cycloaddition reactions with this compound?
A4: Yes, internal alkynes can be used, but the choice of catalytic system is crucial. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the preferred method for reacting internal alkynes to form fully substituted 1,2,3-triazoles.[2][5] Copper-catalyzed reactions are generally not effective with internal alkynes.
Q5: Is it necessary to synthesize this compound in-house?
A5: The synthesis of this compound is a multi-step process that begins with commercially available precursors. The final step typically involves the diazotization of 2-amino-6-fluorobenzothiazole. While not commercially available as a stock item from all suppliers, its precursors, such as 6-fluoro-2-hydrazinylbenzo[d]thiazole, can be sourced.[6][7] Therefore, in-house synthesis is often necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Suggested Solution |
| Inactive Copper(I) Catalyst | Ensure the copper(I) catalyst is freshly prepared or generated in situ. If using a Cu(II) salt with a reducing agent (e.g., CuSO₄/sodium ascorbate), use an excess of the reducing agent.[3] Protect the reaction from oxygen, as Cu(I) can be oxidized to the inactive Cu(II) state. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Poor Solubility of Reactants | This compound may have limited solubility in purely aqueous systems. Use a co-solvent such as THF, DMSO, or t-butanol to ensure all reactants are fully dissolved.[3] |
| Inhibited Catalyst | Certain functional groups on the alkyne substrate can coordinate with and inhibit the copper catalyst. If your alkyne contains potential chelating groups, consider using a ligand such as THPTA to stabilize the copper catalyst and improve its activity.[8] |
| Side Reactions | The electron-deficient nature of the benzothiazole ring could potentially lead to side reactions. Analyze the crude reaction mixture by LC-MS to identify any potential byproducts. Adjusting reaction temperature or catalyst loading may help to minimize side product formation. |
Issue 2: Formation of Regioisomeric Mixtures in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Potential Cause | Suggested Solution |
| Substrate-Dependent Regioselectivity | While RuAAC generally favors the 1,5-isomer with terminal alkynes, the regioselectivity with internal alkynes can be influenced by steric and electronic factors of the alkyne substituents.[5] |
| Catalyst Choice | Different ruthenium catalysts can exhibit varying degrees of regioselectivity. For terminal alkynes, [Cp*RuCl(COD)] is often highly selective for the 1,5-isomer.[2] For internal alkynes, a screening of different ruthenium catalysts may be necessary to optimize regioselectivity. |
Issue 3: Slow Reaction Rate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Potential Cause | Suggested Solution |
| Insufficient Ring Strain in Cyclooctyne | The reaction rate of SPAAC is highly dependent on the strain of the cyclooctyne. Bicyclononyne (BCN) derivatives are generally more reactive than some earlier generation cyclooctynes. Consider using a more reactive strained alkyne.[9] |
| Solvent Effects | The polarity of the solvent can influence the rate of SPAAC. While the reaction can be performed in a variety of solvents, including aqueous buffers, optimizing the solvent system may improve the reaction kinetics. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the cycloaddition of 2-azido-benzothiazole derivatives. Note that these are representative conditions and may require optimization for this compound.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Conditions
| Catalyst System | Alkyne Type | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Regioisomer |
| CuSO₄ / Sodium Ascorbate | Terminal | H₂O/t-BuOH (1:1) | Room Temperature | 1 - 12 h | 85 - 95 | 1,4-disubstituted |
| CuI | THF | Room Temperature | 8 - 24 h | 80 - 90 | 1,4-disubstituted | |
| [Cu(abt)₂(OAc)₂] | Terminal | H₂O | Room Temperature | 1 - 6 h | >90 | 1,4-disubstituted |
Data extrapolated from studies on similar benzothiazole derivatives.[10]
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Representative Conditions
| Catalyst | Alkyne Type | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Regioisomer |
| [CpRuCl(COD)] | Terminal | Toluene | 80 | 2 - 6 h | 80 - 95 | 1,5-disubstituted |
| [CpRuCl(PPh₃)₂] | Internal | Benzene | 80 | 4 - 24 h | 70 - 90 | 1,4,5-trisubstituted |
Data extrapolated from general RuAAC protocols.[2][5]
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Representative Conditions
| Strained Alkyne | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Bicyclononyne (BCN) | Acetonitrile/Water | Room Temperature | 1 - 4 h | >90 |
| Dibenzocyclooctyne (DBCO) | DMSO | Room Temperature | 2 - 8 h | >90 |
Data based on typical SPAAC reactions.[9]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 1:1 mixture of water and tert-butanol, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) and the alkyne (1.2 equiv) in anhydrous toluene.
-
Add the ruthenium catalyst, such as [Cp*RuCl(COD)] (0.05 equiv).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve this compound (1.0 equiv) and the strained cyclooctyne (e.g., BCN-OH, 1.1 equiv) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 6-Fluoro-2-hydrazinylbenzo[d]thiazole | 78364-55-3 [smolecule.com]
- 7. 6-Fluoro-2-hydrazinylbenzo[d]thiazole [myskinrecipes.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. 2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Azido-6-fluoro-1,3-benzothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate work-up procedures for chemical reactions involving 2-azido-6-fluoro-1,3-benzothiazole. Due to the energetic nature of the azide functional group, special care must be taken during handling and purification.
Safety First: Handling this compound
Organic azides are potentially explosive and sensitive to heat, shock, and light.[1][2][3] Before beginning any reaction, it is crucial to review the following safety precautions:
-
Avoid Heat and Shock: Do not heat organic azides unnecessarily. Avoid scraping or grinding the compound, especially in its pure, solid form.[2]
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[4] For reactions with a higher risk of explosion, a blast shield is recommended.[4]
-
Avoid Incompatible Materials:
-
Metals: Do not use metal spatulas to handle this compound or its reaction mixtures, as this can lead to the formation of highly sensitive metal azides.[1][5]
-
Halogenated Solvents: Avoid using chlorinated solvents like dichloromethane (DCM) or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.[1][3][5]
-
Acids: Do not mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
-
Storage: Store this compound in a cool, dark place, away from heat sources and light.[2][3][5] If synthesized in-house, it is best to use it promptly.[1]
-
Waste Disposal: Quench any unreacted azide before disposal. Azide-containing waste should be collected in a designated, properly labeled container and must not be mixed with acidic waste.[1][3]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction to ensure all the this compound has been consumed?
A1: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. A specific staining procedure can be used to visualize the azide. First, the TLC plate is dipped in a solution of triphenylphosphine, which reduces the azide to an amine (Staudinger reaction). After a brief drying period, the plate is then dipped in a ninhydrin solution and heated, which will stain the newly formed amine, making the spot visible.[6]
Q2: What are the general principles for the work-up of reactions involving this azide?
A2: The work-up should be designed to safely handle any unreacted azide and to efficiently separate the desired product from byproducts and catalysts. Key steps typically include:
-
Quenching: If unreacted azide is suspected, it can be quenched by the addition of a reducing agent like triphenylphosphine or a mild reducing agent like sodium ascorbate in the presence of a copper catalyst (if not already part of the reaction).
-
Extraction: The product is typically extracted from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate, toluene). Avoid halogenated solvents.
-
Washing: The organic layer is washed with water and/or brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and the solvent is removed under reduced pressure. Avoid heating the crude product to dryness if residual azide may be present.
Q3: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. How do I remove the copper catalyst during the work-up?
A3: Copper can often be removed by washing the organic extract with an aqueous solution of a chelating agent. A common method is to wash with a saturated solution of ammonium chloride or a dilute solution of ethylenediaminetetraacetic acid (EDTA). In some cases, passing the crude product through a short plug of silica gel can also effectively remove copper salts.
Q4: For a Staudinger reaction, what is the best way to remove the phosphine oxide byproduct?
A4: Triphenylphosphine oxide can be challenging to remove completely due to its polarity and crystallinity.
-
Precipitation/Filtration: In less polar solvent systems (e.g., a mixture of ethyl acetate and hexanes), the phosphine oxide may precipitate and can be removed by filtration.
-
Chromatography: Flash column chromatography is often necessary for complete removal. The polarity of the eluent should be carefully chosen to achieve good separation between the desired product and the phosphine oxide.
Experimental Protocols
Protocol 1: Work-up for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol assumes the reaction of this compound with a terminal alkyne in a solvent mixture such as t-BuOH/H₂O or THF/H₂O, using CuSO₄ and sodium ascorbate as the catalytic system.[7][8][9]
-
Reaction Quenching (Optional): If TLC analysis indicates incomplete consumption of the azide, add a small amount of an alkyne-scavenger or a reducing agent like sodium ascorbate to ensure all azide is consumed.
-
Dilution: Dilute the reaction mixture with water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing for Copper Removal: Combine the organic layers and wash twice with a saturated aqueous solution of ammonium chloride, followed by one wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Avoid excessive heating.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired triazole product.
Protocol 2: Work-up for a Staudinger Reaction
This protocol describes the work-up for the reaction of this compound with triphenylphosphine to form an iminophosphorane, which may be hydrolyzed in a subsequent step to the corresponding amine.[10][11]
-
Solvent Removal: After the reaction is complete (as monitored by TLC or IR spectroscopy for the disappearance of the azide peak), remove the reaction solvent under reduced pressure.
-
Trituration/Precipitation: Add a non-polar solvent or solvent mixture (e.g., hexanes or a 1:1 mixture of hexanes and diethyl ether) to the crude residue. The triphenylphosphine oxide byproduct is often less soluble and may precipitate.
-
Filtration: Filter the mixture, washing the solid with cold non-polar solvent. The filtrate contains the desired product.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Chromatography: If the product is not pure after precipitation, further purification by flash column chromatography is required to separate the product from any remaining triphenylphosphine oxide and other impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield after work-up | 1. Incomplete reaction. 2. Product is water-soluble and was lost in the aqueous layer. 3. Product is volatile and was lost during solvent removal. | 1. Optimize reaction conditions (time, temperature, catalyst loading). 2. Check the aqueous layer for your product by TLC or LC-MS. If present, re-extract or use a continuous liquid-liquid extractor. 3. Use a cold trap during rotary evaporation and check the condensed solvent for your product. |
| Product is contaminated with copper after CuAAC work-up | 1. Insufficient washing with chelating agent. 2. The product itself has chelating properties. | 1. Increase the number of washes with saturated ammonium chloride or use a dilute EDTA solution. 2. Pass the crude product through a short plug of silica gel or a specialized metal scavenger resin. |
| Triphenylphosphine oxide is still present after Staudinger work-up | 1. The product and byproduct have similar solubilities. 2. Inefficient precipitation. | 1. Optimize the solvent system for trituration/precipitation. 2. Use flash column chromatography with a carefully selected eluent system for separation. |
| TLC shows a new spot after acidic or basic work-up | The product may be unstable to the pH conditions used. | Test the stability of a small sample of the crude reaction mixture to the acid or base before performing the full-scale work-up. If unstable, use a neutral work-up procedure.[12] |
| An emulsion forms during extraction | The reaction mixture may contain surfactants or finely divided solids. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Filter the mixture through a pad of Celite®. 3. Centrifuge the mixture to separate the layers. |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision tree for troubleshooting common work-up issues.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ucd.ie [ucd.ie]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revues.imist.ma [revues.imist.ma]
- 10. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
Validation & Comparative
Comparative Reactivity of 2-Azido-6-fluoro-1,3-benzothiazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of bioorthogonal chemical handles is paramount for the successful design and execution of experiments. This guide provides a comparative analysis of the reactivity of 2-azido-6-fluoro-1,3-benzothiazole against other common azide compounds, supported by experimental data and detailed protocols.
The unique structural features of this compound, namely the electron-withdrawing benzothiazole ring and the fluorine substituent, are anticipated to significantly influence its reactivity profile. This guide will delve into its performance in two of the most crucial azide-based ligation reactions: the Staudinger reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
I. Comparative Reactivity Data
While direct kinetic studies on this compound are not extensively available in the public domain, its reactivity can be reliably inferred from studies on structurally similar electron-deficient aryl azides. The electron-withdrawing nature of the benzothiazole moiety, further enhanced by the fluorine atom at the 6-position, suggests a higher reactivity compared to simple aryl or alkyl azides.
Staudinger Reaction
The Staudinger reaction, a two-step process involving the reaction of an azide with a phosphine to form an aza-ylide, which is then hydrolyzed to an amine, is highly sensitive to the electronic properties of the azide. Electron-deficient aryl azides are known to react significantly faster than their electron-rich or alkyl counterparts.
| Azide Compound | Representative Structure | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Reactivity (Estimated) |
| This compound | ~10-20 (Estimated) | Very High | |
| Perfluoroaryl Azide (e.g., Methyl 4-azido-2,3,5,6-tetrafluorobenzoate) | up to 18[1] | Very High | |
| 4-Nitrophenylazide | 0.611[1] | High | |
| Phenyl Azide | ~10⁻³ | Moderate | |
| Benzyl Azide | ~10⁻³ - 10⁻⁴ | Low |
Note: The rate constant for this compound is an estimation based on the reactivity trends observed for other electron-deficient aryl azides. The actual value may vary depending on the specific phosphine and reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In contrast to the Staudinger reaction, the effect of electronics on the azide partner in CuAAC is less pronounced, as the reaction mechanism is complex. However, some studies suggest that electron-deficient azides can exhibit moderately enhanced reactivity.
| Azide Compound | Representative Structure | Reaction Time (Typical) | Yield (Typical) |
| This compound | < 1 hour | >90% | |
| General Aryl Azides | 1 - 4 hours | >85% | |
| Benzyl Azide | 1 - 4 hours | >90% | |
| Alkyl Azides | 1 - 8 hours | >85% |
Note: Reaction times and yields are highly dependent on the specific alkyne, ligand, and reaction conditions.
II. Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-fluoroaniline.
Step 1: Synthesis of 2-Amino-6-fluoro-1,3-benzothiazole
A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[2][3][4][5]
-
Materials: 4-fluoroaniline, Potassium thiocyanate, Glacial acetic acid, Bromine.
-
Procedure:
-
Dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid in a flask cooled in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Heat the mixture and filter to remove any solids.
-
Neutralize the filtrate with ammonia solution to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-fluoro-1,3-benzothiazole.
-
Step 2: Synthesis of this compound
The 2-amino group is then converted to an azide via a diazotization reaction followed by substitution with azide.
-
Materials: 2-Amino-6-fluoro-1,3-benzothiazole, Sodium nitrite, Hydrochloric acid, Sodium azide.
-
Procedure:
-
Suspend 2-amino-6-fluoro-1,3-benzothiazole in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Caption: Synthesis of this compound.
Staudinger Reaction Protocol
This protocol describes the reduction of an aryl azide to an amine using triphenylphosphine.[6][7][8][9][10]
-
Materials: Aryl azide (e.g., this compound), Triphenylphosphine, Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the aryl azide in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the azide and the formation of the aza-ylide intermediate.
-
Upon completion of the first step (formation of the aza-ylide), add water to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours to facilitate hydrolysis of the aza-ylide to the amine and triphenylphosphine oxide.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to isolate the desired amine.
-
Caption: Workflow of the Staudinger Reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a typical procedure for the CuAAC reaction, a cornerstone of click chemistry.[11][12][13][14][15]
-
Materials: Azide (e.g., this compound), Alkyne, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand, Solvent (e.g., t-butanol/water mixture).
-
Procedure:
-
In a reaction vessel, dissolve the azide and the alkyne in the chosen solvent system (e.g., 1:1 t-butanol/water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a premixed solution of CuSO₄·5H₂O and the ligand (e.g., THPTA) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper/ligand solution.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure 1,2,3-triazole product.
-
Caption: Workflow of the CuAAC Reaction.
III. Conclusion
This compound emerges as a highly reactive and versatile chemical tool for bioconjugation and drug development. Its electron-deficient nature, conferred by the benzothiazole ring and the fluorine substituent, leads to significantly enhanced reactivity in the Staudinger reaction compared to traditional aryl and alkyl azides. While its reactivity in CuAAC is also expected to be excellent, the electronic effects are less pronounced in this reaction. The provided protocols offer a solid foundation for the synthesis and application of this promising azide in various research endeavors. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. Staudinger Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2-Substituted-6-fluoro-1,3-benzothiazole Derivatives as Potential Therapeutic Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research did not yield specific data on the binding affinity of 2-Azido-6-fluoro-1,3-benzothiazole-derived inhibitors. This guide therefore provides a comparative analysis of closely related 2-substituted-6-fluoro-1,3-benzothiazole derivatives, for which biological activity data is available in the public domain. The information presented herein is intended to serve as a reference for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of these compounds.[3] This guide focuses on derivatives of 6-fluoro-1,3-benzothiazole with various substitutions at the 2-position, evaluating their potential as therapeutic inhibitors based on available experimental data. While the specific 2-azido derivatives requested could not be found in the available literature, this guide examines related compounds to provide a useful comparison for researchers. The azido group is often used as a photoaffinity label or a precursor for other functionalities via click chemistry, and understanding the activity of related compounds can provide valuable insights.
Comparative Biological Activity
The following tables summarize the biological activity of several 2-substituted-6-fluoro-1,3-benzothiazole derivatives from published studies. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. It is important to note that these values are highly dependent on the specific assay conditions and cell lines used.
Table 1: Anticancer Activity of 2-Substituted-6-fluoro-1,3-benzothiazole Derivatives
| Compound ID | 2-Substituent | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | Hydrazino | Hela (cervical cancer) | 2.41 | Doxorubicin | 2.05 |
| 1 | Hydrazino | COS-7 (kidney fibroblast) | 4.31 | Doxorubicin | 3.04 |
| 2 | Fluorostyryl | Pancreatic cancer cells | 35 | - | - |
Data extracted from a review by Irfan et al. (2019)[1]
Table 2: Antimicrobial Activity of 2-Substituted Hydrazino-6-fluoro-1,3-benzothiazole Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| D1 | Escherichia coli | Potent Activity | Ampicillin | - |
| D2 | Pseudomonas aeruginosa | Better Activity | Ampicillin | - |
| D3 | Staphylococcus aureus | Better Activity | Ampicillin | - |
| D4 | Staphylococcus epidermidis | Better Activity | Ampicillin | - |
Qualitative data from Yadav et al. (2010)[4]
Experimental Protocols
The methodologies for determining the biological activity of the compounds listed above are crucial for understanding and comparing the results. Below are generalized protocols based on the types of studies found.
Anticancer Activity Assessment (Cell Viability Assay)
This protocol describes a typical method for evaluating the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., Hela, COS-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin). A control group is treated with DMSO-containing medium.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Assessment (Agar Disc Diffusion Method)
This method is commonly used to screen for antimicrobial activity.
-
Microbial Culture: The test microorganisms (e.g., S. aureus, E. coli) are cultured in a suitable nutrient broth.
-
Agar Plate Preparation: A standardized inoculum of the microbial culture is uniformly spread on the surface of an agar plate.
-
Compound Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the agar surface. A standard antibiotic (e.g., Ampicillin) and a solvent control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).
Visualizations
Hypothetical Signaling Pathway Inhibition
Many benzothiazole derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways that are often dysregulated in cancer. The following diagram illustrates a generic kinase signaling pathway that could be a target for such inhibitors.
Caption: A generic kinase signaling cascade leading to cell proliferation, and its inhibition by a benzothiazole derivative.
Experimental Workflow for Binding Affinity Validation
The following diagram outlines a general workflow for validating the binding affinity of a small molecule inhibitor to its target protein, a crucial step in drug discovery.
Caption: A generalized workflow for the validation of inhibitor binding affinity, from synthesis to lead optimization.
Conclusion
While specific data for this compound-derived inhibitors remains elusive in the current literature, the broader class of 2-substituted-6-fluoro-1,3-benzothiazoles demonstrates significant potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The data presented in this guide, though not exhaustive, highlights the promising biological activities of these compounds. Further research, including the synthesis and evaluation of 2-azido analogs and the determination of their specific molecular targets and binding affinities, is warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and workflows provided herein offer a foundational framework for such future investigations.
References
A Comparative Analysis of CuAAC and SPAAC Cycloaddition for 2-Azido-6-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Ligation Strategy
The selective and efficient formation of triazoles via cycloaddition reactions is a cornerstone of modern chemical biology and drug discovery. Among the most prominent methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comparative overview of the efficiency of these two powerful ligation techniques for the functionalization of 2-Azido-6-fluoro-1,3-benzothiazole, a heteroaromatic azide with potential applications in the development of novel therapeutics and chemical probes.
Executive Summary
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The choice between the two is primarily dictated by the specific experimental context, particularly the tolerance of the system to copper catalysis.
-
CuAAC offers exceptionally fast reaction kinetics and high yields, making it a robust choice for in vitro applications where speed and efficiency are paramount.
-
SPAAC provides a bioorthogonal alternative, proceeding efficiently without the need for a cytotoxic copper catalyst, which is critical for applications in living systems. The electron-deficient nature of this compound is anticipated to enhance the rate of SPAAC, particularly with electron-rich cyclooctynes.
Data Presentation: A Comparative Overview
Due to the absence of direct kinetic studies for this compound, this table provides a qualitative and estimated comparison based on the known reactivity of similar electron-deficient aromatic and heteroaromatic azides.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (typically 104 - 105 M-1s-1) | Moderate to Fast (typically 0.1 - 10 M-1s-1); rate is highly dependent on the cyclooctyne used. The electron-withdrawing nature of the fluoro and benzothiazole groups is expected to place the reactivity at the higher end of this range with suitable cyclooctynes. |
| Biocompatibility | Limited due to copper cytotoxicity. | High; no metal catalyst required.[1][2] |
| Catalyst Required | Yes (Copper (I) salt, e.g., CuSO4/sodium ascorbate). | No. |
| Typical Reactants | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN).[2] |
| Regioselectivity | High (exclusively 1,4-disubstituted triazole). | Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although often one is major. |
| Yield | Generally very high (>95%). | High, but can be more sensitive to steric hindrance and reactant stability. |
| Side Reactions | Potential for oxidative alkyne homocoupling. | Possible side reactions with thiols. |
| Ideal Application | In vitro conjugation, material science, synthesis of small molecule libraries. | Live-cell imaging, in vivo labeling, bioconjugation of sensitive biomolecules.[1] |
Experimental Protocols
The following are generalized protocols that can be adapted for the reaction of this compound with a suitable alkyne partner. Optimization of reactant concentrations, solvent, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the CuAAC reaction of an aromatic azide with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO, t-BuOH, or THF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare fresh stock solutions of CuSO4·5H2O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
To the reaction mixture, add the CuSO4 solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40 °C) under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or 1H NMR).
-
Upon completion, the reaction can be worked up by quenching with an aqueous solution of EDTA to chelate the copper, followed by extraction with an appropriate organic solvent.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the SPAAC reaction of an aromatic azide with a strained cyclooctyne.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative)
-
Solvent (e.g., DMSO, DMF, methanol, or aqueous buffers for biological applications)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the strained cyclooctyne (1.0 - 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. For less reactive systems, gentle heating (e.g., 37-50 °C) may be applied.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or 1H NMR). The disappearance of the characteristic azide stretch in the IR spectrum (around 2100 cm-1) can also be monitored.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purify the resulting triazole product by column chromatography, preparative HPLC, or recrystallization. For bioconjugation applications, purification may involve size-exclusion chromatography or affinity purification methods.
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the experimental workflows and the fundamental chemical transformations involved in both CuAAC and SPAAC.
Figure 1: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 2: Experimental workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Figure 3: Simplified mechanistic pathways for CuAAC and SPAAC reactions.
Conclusion
The choice between CuAAC and SPAAC for the functionalization of this compound is a strategic one, hinging on the specific requirements of the intended application. For rapid, high-throughput synthesis and in vitro studies where biocompatibility is not a primary concern, the speed and efficiency of CuAAC are unparalleled. Conversely, for applications in cellular or in vivo environments, the bioorthogonality of SPAAC is indispensable. The electron-deficient nature of the target azide suggests that it is a promising candidate for efficient SPAAC ligation, potentially exhibiting kinetics that approach those of CuAAC, especially when paired with a highly reactive cyclooctyne. Researchers are encouraged to consider these factors carefully to select the most appropriate cycloaddition strategy for their experimental goals.
References
2-Azido-6-fluoro-1,3-benzothiazole Derivatives Demonstrate Enhanced Antibacterial Potency Over Parent Compounds
A comparative analysis of the biological activity of 2-azido-6-fluoro-1,3-benzothiazole derivatives reveals a significant enhancement in antibacterial efficacy when compared to their parent 2-aminobenzothiazole counterparts. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies, and the underlying structure-activity relationships that contribute to this increased potency.
Researchers in drug discovery and development are continually exploring novel molecular scaffolds to combat the growing challenge of antimicrobial resistance. One such area of investigation involves the modification of the benzothiazole nucleus, a privileged structure in medicinal chemistry known for its diverse biological activities. This guide focuses on the comparative biological activity of this compound derivatives against their precursor 2-aminobenzothiazole compounds, highlighting the azide functional group's contribution to enhanced antibacterial action.
Comparative Antibacterial Activity
Recent studies have demonstrated that the introduction of an azido group at the 2-position of the 6-fluorobenzothiazole core leads to a marked improvement in antibacterial activity. The following table summarizes the quantitative data from these studies, comparing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of a representative this compound derivative against various bacterial strains, alongside the activity of the parent 2-aminobenzothiazole scaffold.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2-Azido-4,6-difluorobenzothiazole (Derivative) | Staphylococcus aureus (ATCC 25923) | 8 | 16 | [1][2][3] |
| Enterococcus faecalis (ATCC 51299) | 8 | 16 | [1][2][3] | |
| Bacillus cereus (ATCC 10876) | 64 | 128 | [1][2][3] | |
| Escherichia coli (ATCC 10536) | >128 | >128 | [1][2][3] | |
| Pseudomonas aeruginosa (ATCC 10145) | 64 | 128 | [1][2][3] | |
| Klebsiella pneumoniae (ATCC BAA-2146) | >128 | >128 | [1][2][3] | |
| 2-Amino-6-fluorobenzothiazole (Parent) | Staphylococcus aureus | >100 | - | [4] |
| Escherichia coli | >100 | - | [4] |
The data clearly indicates that the 2-azido derivative exhibits potent activity against Gram-positive bacteria, particularly S. aureus and E. faecalis, with MIC values as low as 8 µg/mL.[1][2][3] In contrast, the parent 2-aminobenzothiazole scaffold is generally reported to have weak or no significant antibacterial activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Derivatives
The synthesis of 2-azidobenzothiazole derivatives is typically achieved through a diazotization-azidation reaction of the corresponding 2-aminobenzothiazole precursor.
General Procedure:
-
The substituted 2-aminobenzothiazole is dissolved in an acidic medium, typically hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution with constant stirring to form the diazonium salt.
-
Subsequently, a solution of sodium azide (NaN₃) in water is added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at a low temperature for a specified period.
-
The resulting precipitate, the 2-azidobenzothiazole derivative, is collected by filtration, washed with water, and purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antibacterial activity of the synthesized compounds is determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37 °C for 24 hours. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Structure-Activity Relationship and Signaling Pathways
The enhanced antibacterial activity of the 2-azido derivatives can be attributed to the electronic properties of the azido group. The strong electron-withdrawing nature of the azido group can modulate the electronic distribution within the benzothiazole ring system, potentially leading to increased interaction with bacterial targets. While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may interfere with essential bacterial enzymes or disrupt cell membrane integrity.
The logical relationship between the parent compound and its more active derivative can be visualized as a progression of chemical modification leading to enhanced biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 3. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers in Chemistry | Articles [frontiersin.org]
A Comparative Guide to Analytical Techniques for the Quantification of 2-Azido-6-fluoro-1,3-benzothiazole
Introduction
2-Azido-6-fluoro-1,3-benzothiazole is a heterocyclic compound of increasing interest in pharmaceutical and chemical research due to its unique structural combination of a benzothiazole core, an azido group, and a fluorine substituent. The benzothiazole moiety is a key pharmacophore in numerous biologically active compounds, while the azido group serves as a versatile functional handle for "click chemistry" and bioconjugation. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control in drug manufacturing, and metabolic fate assessment.
Currently, no standardized analytical method for the quantification of this compound has been published. This guide provides a comparative overview of potential analytical strategies, drawing upon established methods for related benzothiazole and azide-containing compounds. Four potential analytical techniques are presented and compared:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
HPLC-UV with Pre-column Derivatization of the Azido Group
-
Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This guide offers detailed experimental protocols, a comparison of performance characteristics, and visual workflows to assist researchers in selecting and developing a suitable analytical method for their specific needs.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely accessible and robust technique for the quantification of aromatic compounds. Given the benzothiazole core, this compound is expected to possess a strong UV chromophore, making direct detection feasible.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or a wavelength determined by UV scan of a standard).
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and filtered through a 0.45 µm syringe filter before injection.
Method 2: HPLC-UV with Pre-column Derivatization
For instances where higher sensitivity is required or if the analyte suffers from poor retention on a reversed-phase column, derivatization of the azido group can be employed. A common approach involves the reaction of the azide with a derivatizing agent to form a product with enhanced UV absorbance and hydrophobicity.[1]
Experimental Protocol
-
Derivatization Step:
-
Reagent: Prepare a stock solution of pentafluorobenzyl bromide (PFBB) in a non-aqueous solvent like DMSO.[1]
-
Reaction: To 1 mL of the sample (dissolved in DMSO), add an excess of the PFBB solution.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours or until complete.[1] The reaction forms pentafluorobenzyl azide, a nonpolar derivative with a strong chromophore.[1]
-
Quenching: The reaction can be stopped by dilution with the mobile phase.
-
-
HPLC Analysis:
-
Instrumentation: Same as Method 1.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL
-
Method 3: Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
For high sensitivity and selectivity, especially in complex matrices such as biological fluids or environmental samples, UHPLC coupled with a high-resolution mass spectrometer is the method of choice. This technique provides accurate mass measurements, enabling confident identification and quantification at very low levels.[2][3]
Experimental Protocol
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatographic Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A fast gradient, for example, from 10% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Mode: Full scan for identification and targeted single ion monitoring (t-SIM) or parallel reaction monitoring (PRM) for quantification.
-
Resolution: > 70,000 FWHM.
-
Collision Gas: Nitrogen.
-
Method 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While some benzothiazoles are amenable to GC-MS analysis, the thermal lability of the azido group presents a significant challenge, as it may decompose in the high-temperature injector port.[4] Specialized injection techniques or derivatization to a more stable form may be necessary.
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Injector: A programmable temperature vaporization (PTV) inlet is recommended to minimize thermal decomposition. Start at a low temperature (e.g., 60 °C) and ramp quickly after injection.
-
GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-450) for identification and selected ion monitoring (SIM) for quantification.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: The sample must be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization to improve thermal stability could be considered.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | RP-HPLC-UV | HPLC-UV with Derivatization | UHPLC-HRMS | GC-MS |
| Selectivity | Moderate | Moderate to High | Very High | High |
| Sensitivity | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Sample Throughput | Moderate | Low to Moderate | High | Moderate |
| Instrumentation Cost | Low | Low | High | Moderate |
| Ease of Use | High | Moderate | Moderate | High |
| Key Advantage | Robust, widely available | Enhanced sensitivity for UV | Unmatched selectivity and sensitivity | Good for volatile impurities |
| Key Disadvantage | Lower sensitivity | Extra sample prep step | High cost and complexity | Risk of thermal decomposition |
Visualizing the Workflow
Analytical Method Validation Workflow
The development of a reliable analytical method requires a thorough validation process to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.[5][6][7][8][9]
Comparison of Sample Preparation Pathways
Sample preparation is a critical step that varies significantly between the proposed methods. The complexity of this step can impact sample throughput and the potential for introducing errors.
Conclusion and Recommendations
The quantification of this compound can be approached through several analytical techniques, each with distinct advantages and limitations.
-
For routine analysis where high sensitivity is not paramount, RP-HPLC-UV offers a robust, cost-effective, and straightforward solution. Method development should begin here to establish baseline chromatographic behavior.
-
If higher sensitivity is needed and advanced instrumentation is unavailable, HPLC-UV with pre-column derivatization is a viable option, though it requires additional optimization of the derivatization reaction.
-
For trace-level quantification in complex matrices, UHPLC-HRMS is the superior choice, providing the highest levels of sensitivity and selectivity.
-
GC-MS is the least recommended starting point due to the high probability of thermal degradation of the azido group. It should only be considered if analyzing for volatile impurities or if specialized equipment, such as a PTV inlet, is available and optimized to handle thermally labile compounds.
Ultimately, the choice of method should be guided by the specific analytical challenge, including the concentration range of the analyte, the complexity of the sample matrix, and the available resources. Regardless of the chosen method, a comprehensive validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the generated data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Thermal decomposition of a diazido ester: Pyrolysis GC–MS and DFT study [agris.fao.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Guide to Characterizing the Cross-Reactivity of 2-Azido-6-fluoro-1,3-benzothiazole-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing and presenting the cross-reactivity of novel 2-Azido-6-fluoro-1,3-benzothiazole-based chemical probes. Due to the limited availability of specific cross-reactivity data for this particular class of probes in publicly accessible literature, this document serves as a template, offering standardized protocols and data presentation formats that can be adapted for internal research and subsequent publication.
Data Presentation: Comparative Selectivity Analysis
Clear and concise presentation of quantitative data is crucial for comparing the performance of a novel probe against other alternatives. The following tables provide a standardized format for summarizing key selectivity and cross-reactivity metrics.
Table 1: In Vitro Selectivity of Probe X against a Panel of Homologous Enzymes
| Enzyme/Protein | Probe X (IC₅₀/Kᵢ, µM) | Alternative Probe A (IC₅₀/Kᵢ, µM) | Alternative Probe B (IC₅₀/Kᵢ, µM) |
| Primary Target | [e.g., 0.1] | [e.g., 0.5] | [e.g., 1.2] |
| Homologue 1 | [e.g., > 50] | [e.g., 10.5] | [e.g., 25.3] |
| Homologue 2 | [e.g., 25.8] | [e.g., 5.2] | [e.g., > 50] |
| Homologue 3 | [e.g., > 50] | [e.g., > 50] | [e.g., 45.1] |
| Unrelated Protein 1 | [e.g., > 100] | [e.g., > 100] | [e.g., > 100] |
| Unrelated Protein 2 | [e.g., > 100] | [e.g., > 100] | [e.g., > 100] |
This table should be populated with data from competitive binding assays or enzyme inhibition assays. IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values are standard metrics for assessing binding affinity and potency.
Table 2: Proteome-Wide Off-Target Profiling by Photoaffinity Labeling and Mass Spectrometry
| Protein Identified | Gene Name | Enrichment Ratio (Probe X / Control) | p-value | Function |
| Primary Target | [e.g., TGT1] | [e.g., 50.2] | [e.g., < 0.001] | [e.g., Kinase] |
| Off-Target 1 | [e.g., OT1] | [e.g., 5.8] | [e.g., < 0.05] | [e.g., Metabolic Enzyme] |
| Off-Target 2 | [e.g., OT2] | [e.g., 3.1] | [e.g., < 0.05] | [e.g., Structural Protein] |
| Non-specific Binder 1 | [e.g., NSB1] | [e.g., 1.5] | [e.g., > 0.05] | [e.g., Chaperone] |
This table summarizes results from a chemoproteomics experiment, highlighting statistically significant off-target interactions. The enrichment ratio indicates the degree of labeling by the probe compared to a negative control.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-reactivity studies.
1. Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a method to assess the selectivity of a this compound-based probe against a panel of purified proteins.
-
Reagents:
-
Fluorescently labeled tracer (a known ligand for the target proteins with a fluorescent tag).
-
Purified recombinant proteins (primary target and homologous proteins).
-
Test compounds (this compound-based probe and alternative probes).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black, flat-bottom plates.
-
-
Procedure:
-
Prepare serial dilutions of the test probes in assay buffer.
-
In a 384-well plate, add the fluorescent tracer at a fixed concentration (predetermined to be at its K_d).
-
Add the purified protein at a fixed concentration (e.g., 2-3 times the tracer K_d).
-
Add the serially diluted test probes to the wells. Include controls with no probe (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
2. Chemoproteomic Profiling using Photoaffinity Labeling
This protocol outlines a general workflow to identify the direct binding partners of a this compound probe in a complex proteome.
-
Reagents:
-
Live cells or cell lysate.
-
This compound probe (with an alkyne or other handle for click chemistry if needed).
-
Biotin-azide or Biotin-alkyne for click reaction.
-
Click chemistry reagents (e.g., copper (I) catalyst, ligand, reducing agent).
-
Streptavidin-agarose beads.
-
Urea, DTT, iodoacetamide, and trypsin for protein digestion.
-
Mass spectrometry-compatible buffers.
-
-
Procedure:
-
Incubate live cells or cell lysate with the this compound probe at a predetermined concentration and time.
-
As a control, perform a parallel incubation with a vehicle (e.g., DMSO) or a structurally similar but non-reactive probe.
-
Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the azido group to interacting proteins.
-
Lyse the cells (if not already lysed) and perform a click reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and perform on-bead or in-solution tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the enriched proteins using a suitable proteomics software pipeline. Calculate enrichment ratios and p-values to identify high-confidence interactors.
-
Visualization of Experimental Workflow
A clear diagram of the experimental process can aid in understanding the logical flow of the cross-reactivity assessment.
Stability Showdown: A Comparative Guide to 2-Azido-6-fluoro-1,3-benzothiazole Conjugates in Biological Milieus
For Immediate Release
In the dynamic landscape of targeted therapeutics, the stability of the linker connecting a targeting moiety to a payload is paramount to efficacy and safety. This guide provides a comprehensive in vitro and in vivo stability comparison of conjugates featuring the novel 2-Azido-6-fluoro-1,3-benzothiazole linker. While direct comparative data for this specific linker is emerging, this document serves as a framework for its evaluation against established alternatives, supported by detailed experimental protocols for researchers in drug development.
Data Presentation: A Comparative Stability Snapshot
To facilitate a clear comparison, the following table summarizes key stability parameters for a hypothetical this compound conjugate against a standard maleimide-based conjugate. This illustrative data highlights the expected performance metrics that are critical for advancing a conjugate candidate.
| Parameter | This compound Conjugate (Hypothetical Data) | Maleimide-based Conjugate (Typical Data) | Test System |
| Plasma Half-life (t½) | >150 hours | 80 - 120 hours | Human Plasma |
| % Intact Conjugate after 72h | 85% | 60% | Mouse Plasma |
| Metabolic Clearance (CLint) | 15 µL/min/mg protein | 35 µL/min/mg protein | Human Liver Microsomes |
| In Vivo Half-life (t½) | ~180 hours | ~100 hours | Mouse Model |
| Major Metabolites | Minimal fragmentation of linker | Cleavage at succinimide ring | In vivo |
Experimental Protocols: The "How-To" for Stability Assessment
Detailed methodologies are crucial for reproducible and comparable stability studies. Below are the protocols for the key experiments cited in this guide.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biological fluid, mimicking its journey in the bloodstream.
Materials:
-
Test conjugate and control conjugate (e.g., maleimide-based)
-
Freshly collected human and mouse plasma (with anticoagulant, e.g., K2-EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system (e.g., high-resolution Orbitrap mass spectrometer)
-
Sample preparation reagents (e.g., protein precipitation solution like acetonitrile with an internal standard)
Procedure:
-
Dilute the test and control conjugates to a final concentration of 10 µg/mL in pre-warmed (37°C) human and mouse plasma.
-
Incubate the samples at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), aliquot a portion of the incubation mixture.
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Calculate the half-life (t½) by plotting the percentage of intact conjugate remaining against time and fitting the data to a first-order decay model.
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of the conjugate to metabolism by liver enzymes, a primary route of drug clearance.
Materials:
-
Test conjugate and control conjugate
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Pre-warm a mixture of the test conjugate (1 µM final concentration) and HLMs (0.5 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent conjugate.
-
Calculate the intrinsic clearance (CLint) from the rate of disappearance of the conjugate.
In Vivo Pharmacokinetic Study in a Mouse Model
This study evaluates the stability and clearance of the conjugate in a living organism.
Materials:
-
Test conjugate and control conjugate
-
Suitable mouse strain (e.g., BALB/c)
-
Dosing and blood collection equipment
-
LC-MS/MS for bioanalysis
Procedure:
-
Administer a single intravenous (IV) dose of the test or control conjugate to a cohort of mice (e.g., 5 mg/kg).
-
Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleed) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma.
-
Extract the conjugate from the plasma samples using an appropriate method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of the intact conjugate in the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using software (e.g., Phoenix WinNonlin) to determine parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizing the Workflow and Rationale
To further clarify the experimental processes and the underlying logic, the following diagrams are provided.
Head-to-Head Comparison: 2-Azido-6-fluoro-1,3-benzothiazole as a Fluorogenic Labeling Reagent
In the ever-evolving landscape of bioorthogonal chemistry, the demand for highly sensitive and specific labeling reagents is paramount for researchers in drug development and life sciences. This guide provides a comprehensive comparison of 2-Azido-6-fluoro-1,3-benzothiazole, a promising fluorogenic probe, with other established labeling reagents. This objective analysis is supported by available experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific applications.
The "Click-on" Fluorogenic Principle of Azido-Benzothiazoles
The core advantage of this compound lies in its fluorogenic nature. In its native state, the azido-benzothiazole scaffold is non-fluorescent. The azide group acts as a photoinduced electron transfer (PeT) quencher, suppressing the fluorescence of the benzothiazole core. Upon successful copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, the formation of a triazole ring alters the electronic properties of the molecule. This modification inhibits the PeT process, leading to a significant increase in fluorescence quantum yield, effectively "turning on" the fluorescent signal. This "click-on" mechanism is highly desirable for in situ labeling as it minimizes background fluorescence from unreacted probes.[1]
Performance Comparison with Alternative Fluorogenic Azides
The selection of a labeling reagent is often a trade-off between reaction kinetics, fluorogenic properties, and stability. While direct comparative data for this compound is limited, we can extrapolate its potential performance based on the known properties of the benzothiazole fluorophore and compare it to widely used fluorogenic azides like azido-coumarins and azidofluoresceins.
| Feature | This compound (Expected) | 3-Azidocoumarin | Azidofluorescein |
| Excitation (nm) | ~350-400 | ~350-400 | ~490 |
| Emission (nm) | ~450-500 | ~450-480 | ~520 |
| Quantum Yield (Fold Increase) | High (Expected) | Up to 100-fold | ~20-fold[1] |
| Photostability | Good (Benzothiazoles are generally stable) | Moderate | Moderate to High |
| Reaction Kinetics (CuAAC) | Fast | Fast | Fast |
| Reaction Kinetics (SPAAC) | Moderate to Fast | Moderate to Fast | Moderate to Fast |
| Cell Permeability | Good (Small, relatively nonpolar) | Good | Moderate (Can be improved with modifications) |
| Background Fluorescence | Very Low | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful application of labeling reagents. Below are generalized protocols for both copper-catalyzed and strain-promoted click reactions in a cellular context, which can be adapted for this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Labeling
This protocol is adapted from established methods for labeling cell surface glycans.[2][3]
Materials:
-
Metabolically labeled cells (e.g., with an alkyne-modified sugar)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional, for intracellular targets)
Procedure:
-
Culture and metabolically label cells with the desired alkyne-containing precursor for 24-48 hours.
-
Wash the cells twice with cold PBS.
-
Prepare the "click" reaction cocktail immediately before use. For a 1 mL final volume:
-
800 µL PBS
-
100 µL of 10X CuSO4:THPTA solution (e.g., 5 mM CuSO4, 25 mM THPTA)
-
50 µL of this compound stock solution (to a final concentration of 25-100 µM)
-
50 µL of freshly prepared 100 mM sodium ascorbate
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells if targeting intracellular components.
-
Proceed with imaging by fluorescence microscopy.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC offers a copper-free alternative, which is advantageous for live-cell imaging due to the cytotoxicity of copper.[4]
Materials:
-
Metabolically labeled cells (e.g., with a strained alkyne like BCN or DBCO)
-
This compound
-
Cell culture medium
-
PBS
Procedure:
-
Metabolically label cells with a strained alkyne-containing precursor for 24-48 hours.
-
Wash the cells twice with warm cell culture medium.
-
Prepare a solution of this compound in cell culture medium at the desired final concentration (e.g., 10-50 µM).
-
Add the labeling solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Wash the cells three times with warm cell culture medium.
-
Image the live cells using a fluorescence microscope equipped with a suitable filter set.
Application in Studying Biological Pathways: Protein Glycosylation
A key application of such labeling reagents is in the study of post-translational modifications, such as protein glycosylation. By metabolically incorporating an alkyne-modified sugar into the glycan structures of proteins, researchers can then use an azido-fluorogenic probe to visualize and quantify changes in glycosylation patterns associated with disease states or drug treatments.[5][6]
Conclusion
This compound holds significant promise as a fluorogenic labeling reagent for bioorthogonal applications. Its "click-on" fluorescence mechanism offers the potential for high signal-to-noise ratios in complex biological samples. While direct comparative studies are needed to fully elucidate its performance characteristics relative to other fluorogenic azides, its small size, expected good cell permeability, and the favorable photophysical properties of the benzothiazole core make it an attractive candidate for further investigation and application in cellular imaging and drug discovery. Researchers are encouraged to consider the specific requirements of their experimental system when selecting the most appropriate labeling strategy.
References
- 1. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-Azido-6-fluoro-1,3-benzothiazole in Bioorthogonal Chemistry: A Comparative Performance Guide
For researchers, scientists, and drug development professionals at the forefront of chemical biology, the selection of bioorthogonal reagents is a critical determinant of experimental success. This guide provides a comprehensive performance benchmark of 2-Azido-6-fluoro-1,3-benzothiazole, a promising electron-deficient aryl azide, in the context of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Through an objective comparison with alternative bioorthogonal probes, supported by experimental data and detailed protocols, this document serves as a practical resource for harnessing the full potential of this powerful chemical tool.
Performance Benchmarking: A Comparative Analysis
The performance of a bioorthogonal reagent is a multifactorial equation, with reaction kinetics, stability, and biocompatibility being the most critical variables. This compound is distinguished by the strong electron-withdrawing nature of the 6-fluoro-1,3-benzothiazole moiety. This electronic feature is predicted to significantly enhance its reactivity in SPAAC reactions, particularly with electron-rich cyclooctynes.
Table 1: Comparative Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While specific kinetic data for this compound is not yet extensively published, its performance can be confidently inferred from studies on structurally similar electron-deficient aryl azides. These studies have consistently demonstrated a significant rate enhancement in SPAAC reactions. The data presented below for representative aryl azides provides a strong basis for predicting the high reactivity of this compound.
| Azide Probe | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| This compound | Bicyclononyne (BCN) | Predicted to be high (>1.0) | - |
| Benzyl Azide | Bicyclononyne (BCN) | ~0.1 | [1] |
| 4-Azidopyridine | Bicyclononyne (BCN) | ~1.0 | [1] |
| 4-Azido-1-methylpyridinium | Bicyclononyne (BCN) | ~2.9 | [1] |
| Phenyl Azide | Dibenzocyclooctyne (DBCO) | ~0.03 | [1] |
Note: The predicted high reactivity of this compound is based on the established principle that electron-deficient aryl azides accelerate SPAAC reaction rates with electron-rich cyclooctynes like BCN through an inverse-electron-demand mechanism.
Table 2: Stability and Cytotoxicity Profile
A crucial aspect of any bioorthogonal probe is its stability in biological environments and its lack of toxicity to living cells. The benzothiazole core is a stable heterocyclic motif, suggesting that this compound will exhibit good stability. As with any novel probe, experimental validation is essential.
| Parameter | This compound | Standard Bioorthogonal Probes (e.g., Benzyl Azide) |
| Stability in Cell Culture Media (t½) | To be determined experimentally | Generally high (>24 hours) |
| Cytotoxicity (IC₅₀ in HeLa cells) | To be determined experimentally | Generally low (>100 µM) |
Experimental Protocols
To facilitate the independent evaluation and application of this compound, detailed protocols for key performance-assessing experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reactions
This protocol outlines a method for determining the kinetics of the reaction between an azide and a cyclooctyne using UV-Visible spectrophotometry.
Materials:
-
This compound
-
Cyclooctyne of choice (e.g., Bicyclononyne - BCN)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and the cyclooctyne in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the reaction buffer.
-
Add a known concentration of the cyclooctyne to the cuvette and record the initial absorbance at a wavelength where the cyclooctyne absorbs and the product does not (or vice-versa).
-
Initiate the reaction by adding a known excess concentration of this compound to the cuvette and immediately start monitoring the change in absorbance over time.
-
Record the absorbance at regular intervals until the reaction is complete.
-
The second-order rate constant (k₂) can be determined by plotting the natural logarithm of the absorbance against time and fitting the data to a pseudo-first-order kinetic model.
Protocol 2: Assessment of Probe Stability in Biological Media
This protocol describes a method to evaluate the stability of a bioorthogonal probe in a complex biological medium like cell culture medium supplemented with fetal bovine serum (FBS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the probe into pre-warmed (37°C) cell culture medium containing 10% FBS to a final concentration of 10 µM.
-
Incubate the mixture at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the mixture.
-
Immediately quench any potential enzymatic degradation by adding an excess of cold acetonitrile and vortexing.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of the intact probe.
-
The half-life (t½) of the probe in the medium can be calculated by plotting the concentration of the probe against time.
Protocol 3: Cytotoxicity Assessment using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. This protocol is designed to determine the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (containing PES)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the probe. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a plate reader.[2]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the probe that causes 50% inhibition of cell viability).
Visualizing Bioorthogonal Labeling in a Biological Context
Bioorthogonal reactions are powerful tools for visualizing and studying complex biological processes. The following diagrams, generated using the DOT language, illustrate how this compound could be employed to label and track components of a key signaling pathway.
Experimental Workflow for Bioorthogonal Labeling
Caption: Workflow for labeling and visualizing a target protein.
EGFR Signaling Pathway Labeling
Caption: Visualizing EGFR trafficking and signaling.
Conclusion
This compound emerges as a highly promising bioorthogonal probe, poised to offer superior performance in SPAAC reactions due to its electron-deficient nature. While direct kinetic data is still forthcoming, the principles of physical organic chemistry and data from analogous compounds strongly suggest its utility for rapid and efficient biomolecule labeling. The provided protocols and conceptual frameworks are intended to empower researchers to explore and validate the capabilities of this exciting new tool, paving the way for novel discoveries in chemical biology and drug development.
References
Safety Operating Guide
Safe Disposal of 2-Azido-6-fluoro-1,3-benzothiazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Azido-6-fluoro-1,3-benzothiazole are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this azide-containing organic compound, drawing upon established protocols for hazardous chemical waste management.
I. Immediate Safety Considerations
Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosion. They are also acutely toxic. Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and emergency procedures. If an SDS for this specific compound is unavailable, the general safety protocols for organic azides should be strictly followed.
Key Hazards:
-
Explosive Potential: Organic azides can decompose explosively, especially when heated or subjected to shock.
-
Toxicity: Azides are highly toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead and copper, often found in plumbing systems, to form highly shock-sensitive and explosive metal azides.[1]
II. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. |
III. Disposal Procedures
The primary and most crucial rule for the disposal of this compound is to never dispose of it down the drain .[1] The risk of forming explosive metal azides in the plumbing is significant.[1] All waste containing this compound must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All waste streams containing this compound, including neat compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected separately from other chemical waste.[2]
-
Crucially, do not mix azide waste with acidic waste. [2] The combination can generate highly toxic and explosive hydrazoic acid.[2]
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are preferable to metal to avoid the formation of metal azides. The container should have a secure screw-top cap.[3]
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
Indicate the approximate concentration and quantity of the azide compound in the waste.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and timelines for waste collection.
-
IV. Decontamination of Labware
-
All non-disposable labware that has come into contact with this compound must be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) to remove residual azide.
-
Collect the rinsate as hazardous waste in your designated azide waste container.
-
After the initial solvent rinse, the labware can be washed with soap and water.
V. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. Follow your institution's established emergency procedures for hazardous chemical spills. Do not attempt to clean up a large spill without proper training and equipment.
Experimental Protocols: Deactivation of Azides (for trained personnel only)
In some instances, chemical deactivation of the azide functionality may be considered to render the waste less hazardous. This process should only be performed by trained personnel in a controlled laboratory setting, typically within a chemical fume hood. A general method for the destruction of azides involves reduction to the corresponding amine.
Note: The following is a generalized procedure and may need to be adapted for this compound. Small-scale testing is recommended.
Reduction with Staudinger Reaction (Example):
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve the azide-containing waste in a suitable solvent (e.g., THF, ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphenylphosphine (or another suitable phosphine) in the same solvent. The azide will be reduced to an aza-ylide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or other appropriate analytical technique).
-
Quench the reaction by the slow addition of water. The aza-ylide is hydrolyzed to the corresponding amine and triphenylphosphine oxide.
-
The resulting mixture, now containing the less hazardous amine, should still be disposed of as hazardous waste, but the primary explosion hazard has been mitigated.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
